molecular formula C21H30N4O8 B12371438 STR-V-53

STR-V-53

Cat. No.: B12371438
M. Wt: 466.5 g/mol
InChI Key: QEKXBUOEJPBOPV-RQXATKFSSA-N
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Description

STR-V-53 is a useful research compound. Its molecular formula is C21H30N4O8 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H30N4O8

Molecular Weight

466.5 g/mol

IUPAC Name

N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide

InChI

InChI=1S/C21H30N4O8/c26-12-16-18(28)19(29)20(30)21(33-16)32-14-8-6-13(7-9-14)15-11-25(24-22-15)10-4-2-1-3-5-17(27)23-31/h6-9,11,16,18-21,26,28-31H,1-5,10,12H2,(H,23,27)/t16-,18-,19+,20-,21+/m1/s1

InChI Key

QEKXBUOEJPBOPV-RQXATKFSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CN(N=N2)CCCCCCC(=O)NO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=N2)CCCCCCC(=O)NO)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the STR Polymorphism (AAAAT)n in Intron 1 of the TP53 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the short tandem repeat (STR) polymorphism, specifically the pentanucleotide (AAAAT)n repeat, located within the first intron of the tumor suppressor gene TP53. The TP53 gene, located on chromosome 17p13.1, is a critical regulator of cellular processes, and its protein product, p53, plays a central role in preventing cancer formation.[1][2] While the user's query specified "STR-V-53," it is highly probable that this refers to this specific, well-documented STR within the TP53 gene.

This guide will delve into the genetic characteristics of this STR, the methodologies for its analysis, its potential functional implications, and the broader context of the p53 signaling pathway.

Genetic Characteristics and Population Data

The (AAAAT)n repeat in intron 1 of TP53 is a highly polymorphic marker.[3] A seminal study by Azofeifa et al. (2004) characterized this STR in 17 different populations across various ethnic groups, providing a foundational dataset for understanding its genetic diversity.[1]

The number of (AAAAT) repeats varies among individuals, leading to different alleles defined by their length in base pairs (bp) and the corresponding number of repeat units. The most prevalent alleles are 126/7 (126 bp/7 repeats), 131/8, and 136/9.[1][4][5][6] The distribution and frequency of these alleles show significant variation across different ethnic populations, reflecting human evolutionary history.[1]

Below are summary tables of allele and phenotype frequencies from the Azofeifa et al. (2004) study.

Table 1: Allele Frequencies of the (AAAAT)n STR in Intron 1 of TP53 in Various Populations [1]

Allele (bp/repeats)Bribri (Amerindian)Cabecar (Amerindian)Guaymi (Amerindian)Huetar (Amerindian)Chorotega (Amerindian)Guatuso (Amerindian)FilipinoBaka (African)Bamileke (African)GermanTurkishPortuguese
111/4 0.0000.0000.0000.0000.0000.0000.0100.0110.0000.0000.0000.000
116/5 0.0000.0000.0000.0000.0000.0000.0100.0110.0100.0000.0000.000
121/6 0.0000.0000.0000.0220.0000.0000.0400.0650.0800.0110.0100.010
126/7 0.3570.3930.3930.2830.4440.4440.3100.2690.2900.3010.3100.320
131/8 0.4640.4290.4290.3910.3330.3330.2900.2800.2600.4090.4100.400
136/9 0.1790.1790.1790.2610.2220.2220.2300.2260.2400.2690.2600.260
141/10 0.0000.0000.0000.0430.0000.0000.0800.0860.0900.0110.0100.010
146/11 0.0000.0000.0000.0000.0000.0000.0200.0400.0200.0000.0000.000
151/12 0.0000.0000.0000.0000.0000.0000.0100.0110.0100.0000.0000.000

Table 2: Observed Phenotype Frequencies of the (AAAAT)n STR in Intron 1 of TP53 in Selected Populations [1]

Phenotype (bp)Baka (African)Bamileke (African)GermanTurkishPortuguese
121/121 0.0110.0100.0000.0000.000
121/126 0.0320.0400.0110.0100.010
121/131 0.0320.0400.0000.0000.000
126/126 0.0750.0800.0970.1000.100
126/131 0.1510.1400.2470.2500.250
126/136 0.1290.1300.1610.1600.160
131/131 0.0860.0700.1720.1700.170
131/136 0.1290.1200.2150.2100.210
136/136 0.0540.0600.0750.0700.070
Other phenotypes are present at lower frequencies.

Functional Implications of the Intronic STR

The functional significance of this STR within a non-coding intron is an area of active research. While mutations in the coding exons of TP53 are well-known to drive cancer, the role of intronic polymorphisms is more subtle.[7] Intronic sequences can contain regulatory elements that influence gene expression through various mechanisms:

  • Transcriptional Regulation: Introns can harbor enhancer or silencer elements that affect the rate of transcription.[6]

  • Splicing Regulation: Variations within introns can alter splicing patterns, potentially leading to the inclusion or exclusion of exons or the use of cryptic splice sites. This could result in altered p53 protein isoforms.[7]

  • mRNA Stability: Intronic sequences that are retained in the final mRNA transcript can influence its stability and translational efficiency.

While the direct functional impact of the (AAAAT)n repeat length on TP53 expression has not been definitively established, it is hypothesized that variations in the length of this repeat could alter the three-dimensional structure of the DNA or affect the binding of regulatory proteins, thereby influencing gene expression.[1][2] Some studies have shown that other intronic polymorphisms in TP53 are associated with altered expression of TP53 isoforms and may be linked to cancer risk.[8]

Association with Cancer

While the (AAAAT)n STR in intron 1 has been extensively studied in population genetics, its direct association with cancer risk is less clear. However, other polymorphisms within the introns of TP53 have been associated with an increased risk for various cancers, including lung, breast, and colorectal cancer.[9][10][11] These associations are often population-specific and may depend on interactions with other genetic and environmental factors.[12] Further research is needed to elucidate the specific role of the (AAAAT)n repeat polymorphism in cancer susceptibility and progression.

Experimental Protocols

The analysis of the (AAAAT)n STR in TP53 intron 1 is typically performed using polymerase chain reaction (PCR) followed by gel electrophoresis to separate and size the resulting DNA fragments.

experimental_workflow cluster_dna_prep DNA Preparation cluster_pcr PCR Amplification cluster_analysis Fragment Analysis cluster_data Data Interpretation dna_extraction Genomic DNA Extraction (from blood, tissue, etc.) qc DNA Quality & Quantity Assessment dna_extraction->qc pcr_setup PCR Reaction Setup (Primers, dNTPs, Polymerase, DNA) qc->pcr_setup thermocycling Thermocycling pcr_setup->thermocycling electrophoresis Polyacrylamide Gel Electrophoresis (PAGE) thermocycling->electrophoresis staining DNA Staining (e.g., Silver Nitrate (B79036), Ethidium (B1194527) Bromide) electrophoresis->staining imaging Gel Imaging & Documentation staining->imaging allele_scoring Allele Scoring (vs. Allelic Ladder) imaging->allele_scoring genotyping Genotype Determination allele_scoring->genotyping

Caption: Experimental workflow for genotyping the TP53 intron 1 STR.

This protocol is synthesized from methodologies described in the literature for STR analysis.[1][2][3][5][13][14][15]

a. DNA Extraction:

  • Genomic DNA can be extracted from whole blood, buffy coat, or tissue samples using standard methods such as phenol-chloroform extraction or commercial DNA extraction kits.

  • The quality and quantity of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

b. PCR Amplification:

  • Primers: The oligonucleotide primers described by Hahn et al. (1993) are commonly used for this STR locus.

  • PCR Reaction Mix (25 µL):

    • Genomic DNA: 50-100 ng

    • Forward Primer: 10 pmol

    • Reverse Primer: 10 pmol

    • dNTPs: 200 µM each

    • Taq DNA Polymerase: 1-1.25 units

    • PCR Buffer (with MgCl₂): 1X

    • Nuclease-free water: to 25 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 94°C for 3-5 minutes

    • Denaturation: 94°C for 1 minute

    • Annealing: 58°C for 1 minute

    • Extension: 72°C for 1 minute

    • Repeat steps 2-4 for 30-35 cycles

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

c. Polyacrylamide Gel Electrophoresis (PAGE):

  • Gel Preparation: A high-resolution, non-denaturing polyacrylamide gel (e.g., 8-12%) is prepared. The percentage of acrylamide (B121943) can be adjusted to optimize the separation of alleles with small size differences.[13][14][15]

    • For a 10% gel, mix acrylamide/bis-acrylamide solution, TBE buffer, and distilled water.

    • Polymerization is initiated by adding ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[13][14]

  • Sample Loading:

    • Mix 5-10 µL of the PCR product with an appropriate loading dye.

    • Load the samples into the wells of the polyacrylamide gel.

    • An allelic ladder (a mixture of the common alleles) should be run in parallel to accurately size the alleles in the samples.

  • Electrophoresis:

    • Run the gel in 0.5X or 1X TBE buffer at a constant voltage (e.g., 100-150V) until the loading dye has migrated an appropriate distance.[2][13]

  • Visualization:

    • Stain the gel using a sensitive DNA stain such as silver nitrate or ethidium bromide.[2]

    • Visualize the DNA bands using an appropriate imaging system.

d. Allele Designation:

  • The size of the PCR products for each sample is determined by comparison to the allelic ladder.

  • Each allele is designated based on its size in base pairs and/or the number of (AAAAT) repeats.

The p53 Signaling Pathway

The p53 protein is a transcription factor that acts as a central hub in a complex signaling network that responds to cellular stress.[14] Understanding this pathway is crucial for appreciating the potential impact of any genetic variation in the TP53 gene.

Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, MDM2.[10] Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, a cascade of post-translational modifications (e.g., phosphorylation, acetylation) stabilizes and activates p53.[10]

Activated p53 translocates to the nucleus and binds to specific DNA sequences (p53 response elements) in the regulatory regions of its target genes.[6] This leads to a variety of cellular outcomes:

  • Cell Cycle Arrest: p53 induces the expression of genes like CDKN1A (p21), which inhibits cyclin-dependent kinases (CDKs), leading to a halt in the cell cycle, typically at the G1/S or G2/M checkpoints. This allows time for DNA repair.

  • DNA Repair: p53 can activate the transcription of genes involved in DNA repair pathways.

  • Apoptosis: If the cellular damage is too severe to be repaired, p53 can trigger programmed cell death (apoptosis) by upregulating pro-apoptotic genes such as BAX and PUMA.

  • Senescence: p53 can also induce a state of permanent cell cycle arrest known as senescence.

  • Inhibition of Angiogenesis: p53 can limit tumor growth by inhibiting the formation of new blood vessels.

p53_pathway cluster_activation p53 Activation dna_damage DNA Damage atm_atr ATM/ATR Kinases dna_damage->atm_atr oncogenes Oncogene Activation oncogenes->atm_atr hypoxia Hypoxia hypoxia->atm_atr p53_inactive p53 (inactive) atm_atr->p53_inactive phosphorylation mdm2 MDM2 atm_atr->mdm2 inhibition p53_active p53 (active, stable) p53_inactive->p53_active mdm2->p53_inactive degradation p53_active->mdm2 transcription cell_cycle_arrest Cell Cycle Arrest (p21) p53_active->cell_cycle_arrest dna_repair DNA Repair p53_active->dna_repair apoptosis Apoptosis (BAX, PUMA) p53_active->apoptosis senescence Senescence p53_active->senescence

Caption: A simplified diagram of the p53 signaling pathway.

Conclusion

The (AAAAT)n STR polymorphism in intron 1 of the TP53 gene is a valuable genetic marker for population studies and may have functional implications for the regulation of this critical tumor suppressor. While its direct role in cancer susceptibility is still under investigation, its location within a key regulatory gene warrants further study. The methodologies for its analysis are well-established, and its study can contribute to a deeper understanding of the complex genetic factors influencing p53 function and, consequently, human health and disease. For drug development professionals, understanding the baseline genetic variation in the TP53 gene, including intronic polymorphisms, is essential for interpreting the effects of therapies that target the p53 pathway.

References

Unraveling STR-V-53: An In-depth Analysis of a Putative Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated STR-V-53 suggest its potential as a histone deacetylase (HDAC) inhibitor, a class of molecules with significant therapeutic interest in oncology and other fields. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield a definitive chemical structure, IUPAC name, or CAS number for this compound. This absence of a concrete molecular identity presents a significant challenge in providing a detailed technical guide as requested. The biological activities discussed in relation to this identifier can therefore not be definitively linked to a specific chemical entity at this time.

While the precise molecular architecture of this compound remains elusive, the available information points towards its investigation as a modulator of cellular processes, particularly those involving histone deacetylases. HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibitors of these enzymes are being actively explored for their potential to reactivate tumor suppressor genes that have been silenced in cancer cells.

Without a known structure, it is impossible to provide specific quantitative data on the physicochemical properties, binding affinities, or enzymatic inhibition constants of this compound. Similarly, detailing specific experimental protocols for its synthesis, purification, and biological evaluation is not feasible.

Putative Biological Context: The Role of HDAC Inhibition in Cancer Therapy

The general mechanism of action for HDAC inhibitors involves the prevention of deacetylation of histones and other non-histone proteins. This leads to an accumulation of acetylated proteins, which can have several downstream effects beneficial for cancer treatment.

A simplified logical workflow illustrating the general role of HDAC inhibitors in cancer therapy is presented below.

HDAC_Inhibition_Workflow HDACi HDAC Inhibitor (e.g., putative this compound) HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibits Histones Histone Proteins HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Reactivation Gene_Expression->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Anti_Tumor Anti-Tumor Effects Cell_Cycle_Arrest->Anti_Tumor Apoptosis->Anti_Tumor

Caption: General workflow of HDAC inhibition leading to anti-tumor effects.

Future Directions and a Call for Clarity

The designation "this compound" may be an internal laboratory code, a preliminary identifier from a screening library, or a reference in a context not yet publicly indexed. For researchers, scientists, and drug development professionals to build upon any initial findings, the disclosure of the specific chemical structure is paramount.

Once the structure of this compound is elucidated, a comprehensive technical guide could be developed, including:

  • Chemical Synthesis and Characterization: Detailed protocols for its preparation, purification, and structural verification using techniques like NMR, mass spectrometry, and X-ray crystallography.

  • Quantitative Biological Data: In vitro and in vivo data presented in tabular format, including IC50/EC50 values against various HDAC isoforms and cancer cell lines, pharmacokinetic parameters (ADME), and toxicity profiles.

  • Detailed Signaling Pathways: Graphviz diagrams illustrating the specific molecular pathways modulated by this compound, based on experimental evidence from techniques such as Western blotting, gene expression profiling, and proteomics.

  • Experimental Protocols: Step-by-step methodologies for key biological assays used to characterize its mechanism of action, such as HDAC activity assays, cell viability assays, apoptosis assays, and cell cycle analysis.

An In-depth Technical Guide to the Core Mechanism of Action of STR-V-53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "STR-V-53" is a hypothetical agent. The following technical guide is presented as a representative example, modeled on the well-characterized mechanism of a selective inhibitor of the p53-MDM2 interaction. The data, protocols, and pathways are illustrative and intended to demonstrate the requested format and level of detail.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the p53-MDM2 protein-protein interaction. By disrupting this critical negative regulatory axis, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This document provides a comprehensive overview of the core mechanism of action, including detailed signaling pathways, quantitative biochemical and cellular data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is a transcription factor that plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[1][2] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3] In many human cancers, the p53 pathway is inactivated through overexpression of MDM2, rather than by mutation of the TP53 gene itself.

This compound is designed to fit into the hydrophobic pocket of MDM2 that recognizes p53, thereby physically blocking the p53-MDM2 interaction. This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of active p53 in the nucleus.[4] Activated p53 then transactivates a suite of target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1]

Signaling Pathway

The signaling cascade initiated by this compound is centered on the reactivation of the p53 pathway. The diagram below illustrates the core mechanism.

STR_V_53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 (CDKN1A) p53->p21 transactivates PUMA PUMA p53->PUMA transactivates Proteasome Proteasome MDM2 MDM2 MDM2->p53 binds & inhibits MDM2->Proteasome targets p53 for degradation STRV53 This compound STRV53->MDM2 inhibits Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound inhibits the MDM2-p53 interaction, reactivating p53.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Assay Data
Assay TypeTargetThis compound IC₅₀ (nM)
Time-Resolved FRETp53-MDM2 Interaction15.2 ± 2.1
Isothermal Titration CalorimetryMDM2 Binding (Kd)8.9 ± 1.5
Table 2: Cellular Assay Data
Cell Line (TP53 Status)Assay TypeThis compound EC₅₀ (nM)
SJSA-1 (WT, MDM2 amplified)Cell Viability (72h)45.7 ± 5.3
A549 (WT)Cell Viability (72h)120.4 ± 15.8
PC-3 (Null)Cell Viability (72h)> 10,000
HCT116 (WT)p21 Induction (24h)88.2 ± 9.7

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the inhibition of the p53-MDM2 interaction by this compound.

  • Reagents:

    • GST-tagged MDM2 protein

    • Biotinylated p53 peptide

    • Europium-labeled anti-GST antibody (Donor)

    • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA

  • Procedure:

    • A serial dilution of this compound is prepared in assay buffer.

    • GST-MDM2 and the biotin-p53 peptide are added to the wells of a 384-well plate.

    • The this compound dilution series is added to the wells and incubated for 60 minutes at room temperature.

    • The Europium-anti-GST antibody and SA-APC are added and the plate is incubated for an additional 60 minutes.

    • The plate is read on a TR-FRET enabled plate reader, with excitation at 340 nm and emission measured at 615 nm and 665 nm.

    • The ratio of the emission at 665 nm to 615 nm is calculated, and IC₅₀ values are determined by non-linear regression analysis.

Western Blot for p53 and p21 Induction

This protocol is used to assess the cellular activity of this compound by measuring the accumulation of p53 and its downstream target, p21.

  • Procedure:

    • HCT116 cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound for 24 hours.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against p53, p21, and a loading control (e.g., β-actin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating a compound like this compound, from initial screening to cellular characterization.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization Biochem_Screen Primary Screen (TR-FRET) Binding_Affinity Binding Affinity (ITC) Biochem_Screen->Binding_Affinity Cell_Viability Cell Viability Assays Binding_Affinity->Cell_Viability Lead Progression Target_Engagement Target Engagement (Western Blot) Cell_Viability->Target_Engagement Downstream_Effects Downstream Effects (qRT-PCR) Target_Engagement->Downstream_Effects

Caption: High-level workflow for this compound characterization.

Conclusion

This compound represents a promising therapeutic strategy for cancers that retain wild-type p53. Its well-defined mechanism of action, centered on the targeted inhibition of the p53-MDM2 interaction, allows for the selective reactivation of the p53 tumor suppressor pathway. The data and protocols presented in this guide provide a robust framework for the continued investigation and development of this class of molecules.

References

Unraveling the Identity of STR-V-53: A Search for a Biological Target

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological target and mechanism of action for a compound designated "STR-V-53" have yielded no specific results. Comprehensive searches of scientific literature and databases have not identified any molecule or therapeutic agent with this name. This suggests that "this compound" may be a novel, yet-to-be-disclosed compound, an internal codename not in public use, or a potential misspelling of an existing entity.

The search for "this compound" and related terms such as its mechanism of action, signaling pathways, and associated clinical trials did not provide any direct information. The components of the query, "STR" and "V-53," individually correspond to established biological concepts, but their combination does not appear to reference a specific, publicly known compound.

"STR" is a common acronym in genetics for Short Tandem Repeats, which are tracts of repetitive DNA.[1][2][3] These are used in genetic profiling and are not typically associated with the naming of therapeutic compounds. The number "53" is prominently linked to the well-known tumor suppressor protein p53.[4][5][6][7][8][9][10][11][12] It is plausible that the query may contain a typographical error and could be related to p53 or a derivative.

Given the absence of data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the signaling pathways of this compound at this time.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the precise nomenclature is critical for accurate data retrieval. If "this compound" is an internal project name, the relevant information would be proprietary and not available in the public domain.

We recommend verifying the name and spelling of the compound. Should a revised name be available, a new search can be initiated to provide the in-depth technical guide as requested. Without further clarification, no information on the biological target or any associated data for "this compound" can be provided.

References

STR-V-53 solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific and chemical databases has yielded no specific information for a compound designated "STR-V-53." This designation does not appear to correspond to a standard nomenclature for a known chemical entity, and as such, no data regarding its solubility, stability, or biological activity could be retrieved.

The initial search results consistently returned information related to the tumor suppressor protein p53. This suggests that "this compound" might be an internal code name, a novel experimental compound not yet disclosed in public literature, or a potential misnomer for a substance related to the p53 signaling pathway. One search result indicated a short tandem repeat (STR) polymorphism within the TP53 gene, but this is a genetic marker and not a chemical compound.

Without a definitive chemical structure or alternative identifier for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data on solubility and stability, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please provide additional information to clarify the identity of "this compound," such as:

  • Chemical structure (e.g., in SMILES or IUPAC format)

  • Alternative names or synonyms

  • CAS registry number

  • Associated publications or patents

  • The context in which this designation was encountered

Once the compound can be unequivocally identified, a thorough literature search for its physicochemical properties and biological functions can be conducted to generate the requested technical guide.

In Vitro Characterization of STR-V-53: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of STR-V-53, a novel molecule with significant therapeutic potential. The following sections detail the experimental protocols, quantitative data, and key signaling pathways involved in its mechanism of action. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation and advancement of this compound.

Introduction

The initial in vitro characterization of any novel therapeutic agent is a critical step in the drug discovery and development pipeline. This process provides essential insights into the molecule's biological activity, potency, and mechanism of action, thereby informing subsequent preclinical and clinical development strategies. This guide focuses on the in vitro assessment of this compound, summarizing key experimental findings and methodologies.

Quantitative Analysis of In Vitro Activity

The biological activity of this compound has been quantified through a series of in vitro assays. The data presented below summarizes the key parameters determined from these experiments, offering a comparative overview of its potency and efficacy.

Assay TypeCell LineParameterValue
Cell ViabilityA549IC5015.2 µM
Enzyme InhibitionRecombinant H-PGDSIC505.8 µM
Reporter GeneHEK293T-NF-κBEC502.1 µM
Protein BindingHuman Serum AlbuminKD10.5 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Cells were treated with serial dilutions of this compound (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Enzyme Inhibition Assay (H-PGDS)
  • Reaction Mixture Preparation: A reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM PGD2, and various concentrations of this compound was prepared.

  • Enzyme Addition: The reaction was initiated by adding 50 ng of recombinant human hematopoietic prostaglandin (B15479496) D synthase (H-PGDS).

  • Incubation: The mixture was incubated for 15 minutes at 37°C.

  • Detection: The production of the product was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_cell Cell Interior STR_V_53 This compound Receptor Target Receptor STR_V_53->Receptor Binds Cell_Membrane Cell Membrane G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression

Caption: Proposed signaling pathway of this compound upon binding to its target receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549) Incubation Treat Cells with This compound (48h) Cell_Culture->Incubation Compound_Prep This compound Serial Dilutions Compound_Prep->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the in vitro cell viability (IC50) of this compound.

Technical Guide: Preliminary Toxicity Profile of STR-V-53

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive review of publicly accessible scientific literature, clinical trial registries, and chemical databases, no specific data pertaining to a compound designated "STR-V-53" could be located. The information presented herein is a generalized framework for presenting preliminary toxicity data, populated with hypothetical examples for illustrative purposes. The experimental protocols and data tables are derived from standard toxicological study designs. The signaling pathways are representative examples relevant to general toxicology and are not specific to any known compound.

Executive Summary

This document outlines a hypothetical preliminary toxicity profile for the compound this compound. The objective is to provide a comprehensive overview of its potential safety pharmacology, cytotoxicity, and genotoxicity based on a series of standard preclinical in vitro and in vivo assays. The data presented are for illustrative purposes only and should not be considered representative of any actual compound.

In Vitro Cytotoxicity

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound was hypothetically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a panel of human cell lines.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing this compound at concentrations ranging from 0.1 µM to 100 µM. A vehicle control (0.1% DMSO) was also included.

  • MTT Incubation: After a 48-hour incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) was calculated using non-linear regression analysis.

G start Seed Cells in 96-well Plate Adhere Overnight Adhere Overnight start->Adhere Overnight end_node Calculate IC50 process process decision decision Treat with this compound (0.1-100 µM) Treat with this compound (0.1-100 µM) Adhere Overnight->Treat with this compound (0.1-100 µM) Incubate for 48h Incubate for 48h Treat with this compound (0.1-100 µM)->Incubate for 48h Add MTT Solution Add MTT Solution Incubate for 48h->Add MTT Solution Incubate for 4h Incubate for 4h Add MTT Solution->Incubate for 4h Dissolve Formazan with DMSO Dissolve Formazan with DMSO Incubate for 4h->Dissolve Formazan with DMSO Read Absorbance at 570 nm Read Absorbance at 570 nm Dissolve Formazan with DMSO->Read Absorbance at 570 nm Read Absorbance at 570 nm->end_node

Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Hypothetical Cytotoxicity Data

Cell LineThis compound IC₅₀ (µM)
HepG245.2
HEK293> 100

Genotoxicity Assessment

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The mutagenic potential of this compound was hypothetically evaluated using the Ames test with Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction).

  • Strain Preparation: Bacterial strains were grown overnight in nutrient broth.

  • Compound Exposure: 100 µL of bacterial culture, 50 µL of this compound at various concentrations, and 500 µL of phosphate (B84403) buffer (or S9 mix for metabolic activation) were combined in a test tube.

  • Plating: 2 mL of top agar (B569324) was added to the mixture, which was then poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48 hours.

  • Data Analysis: The number of revertant colonies (his+) per plate was counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies at least twofold greater than the vehicle control.

Hypothetical Ames Test Results
StrainMetabolic Activation (S9)This compound Result
TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative

Acute Oral Toxicity (In Vivo)

Experimental Protocol: Up-and-Down Procedure (UDP) - OECD 425

A hypothetical acute oral toxicity study was conducted in female Sprague-Dawley rats.

  • Animal Acclimation: Animals were acclimated for one week prior to dosing.

  • Dosing: A single animal was dosed with this compound via oral gavage at a starting dose of 2000 mg/kg.

  • Observation: The animal was observed for mortality and clinical signs of toxicity for 14 days.

  • Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal was adjusted up or down by a factor of 3.2. This sequential process was repeated until the stopping criteria were met.

  • LD₅₀ Estimation: The acute oral LD₅₀ (lethal dose, 50%) was estimated using the AOT425StatPgm software.

G start Dose single rat at 2000 mg/kg decision decision start->decision Observe for 48h outcome outcome decision->outcome Animal Survives Dose next animal at lower dose Dose next animal at lower dose decision->Dose next animal at lower dose Animal Dies Dose next animal at higher dose Dose next animal at higher dose outcome->Dose next animal at higher dose end_node Estimate LD50 Repeat until stopping criteria met Repeat until stopping criteria met Dose next animal at higher dose->Repeat until stopping criteria met Dose next animal at lower dose->Repeat until stopping criteria met Repeat until stopping criteria met->end_node

Figure 2: Logical workflow for the Up-and-Down Procedure (OECD 425).
Hypothetical Acute Oral Toxicity Data

SpeciesSexRouteEstimated LD₅₀ (mg/kg)GHS Category
RatFemaleOral> 20005 or Unclassified

Potential Signaling Pathway Interaction

Toxicological effects can often be traced to interactions with specific cellular signaling pathways. For instance, hepatotoxicity can be mediated by the activation of cell death pathways. The diagram below illustrates a simplified, hypothetical pathway where a compound could induce apoptosis.

G compound This compound receptor Stress Receptor compound->receptor binds JNK Activation JNK Activation receptor->JNK Activation pathway_node pathway_node outcome Apoptosis Bax/Bak Activation Bax/Bak Activation JNK Activation->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-3 Activation->outcome

Figure 3: Hypothetical stress-induced apoptosis pathway.

Disclaimer: This is a templated response. The compound "this compound" is not found in public databases, and all data, protocols, and diagrams are illustrative examples based on standard toxicological practices.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a class of small molecules known as tenovins, which are potent activators of the tumor suppressor protein p53. This is achieved through the inhibition of sirtuins, specifically SirT1 and SirT2. While the query specified "STR-V-53," the available scientific literature extensively documents the closely related and likely identical compounds, tenovin-1 (B1683892) and its more water-soluble analog, tenovin-6. This document will focus on these compounds, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and genomic stability. Its inactivation, either by mutation or through negative regulation, is a common event in human cancers. One key regulatory mechanism of p53 is post-translational modification, including acetylation. The sirtuin family of NAD+-dependent deacetylases, particularly SirT1 and SirT2, can deacetylate p53, leading to its inactivation and degradation. Therefore, inhibitors of SirT1 and SirT2 are valuable tools for reactivating p53 in cancer cells, offering a promising therapeutic strategy. Tenovins were discovered through a cell-based screen for small molecules that activate p53.

Mechanism of Action

Tenovins exert their biological effects by inhibiting the deacetylase activity of SirT1 and SirT2.[1][2][3][4] This inhibition leads to the hyperacetylation of p53 at key lysine (B10760008) residues, which in turn enhances its stability and transcriptional activity.[3] The elevated levels of active p53 then induce the expression of downstream target genes, such as the cyclin-dependent kinase inhibitor p21CIP/WAF1, resulting in cell cycle arrest and apoptosis in tumor cells.[2] The mechanism was elucidated through a combination of yeast genetic screens, biochemical assays with purified enzymes, and target validation studies in mammalian cell lines.[1][2][3][4]

Quantitative Data

The following table summarizes the key quantitative data for tenovin-6, the more water-soluble and extensively characterized analog. Tenovin-1's poor water solubility has made it challenging to obtain complete titration data in some biochemical assays.[2]

CompoundTargetAssay TypeIC50 (µM)Notes
Tenovin-6Human SirT1Peptide Deacetylase Assay21In vitro assay using purified enzyme.[2]
Tenovin-6Human SirT2Peptide Deacetylase Assay10In vitro assay using purified enzyme.[2]
Tenovin-6Human SirT3Peptide Deacetylase Assay67Shows significantly lower inhibition of SirT3 compared to SirT1 and SirT2.[2]
Tenovin-1-Cell Viability Assay~10In BL2 Burkitt's lymphoma cells expressing wild-type p53, treatment for 48 hours.[2]

Experimental Protocols

Synthesis of Tenovin-6

A detailed synthesis for tenovin-1 and its analogs, including tenovin-6, has been described in the literature. The general approach involves a multi-step synthesis, with the final key step often being a coupling reaction to form the core structure. For specific details on the synthetic route, including reactants, reaction conditions, and purification methods, please refer to the primary literature.

In Vitro Sirtuin Deacetylase Assay

This assay is crucial for determining the inhibitory activity of compounds against sirtuin enzymes.

Principle: The assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a purified sirtuin enzyme.

Materials:

  • Purified human SirT1, SirT2, or SirT3 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1 substrate)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorescent group)

  • Assay buffer (e.g., Tris-buffered saline)

  • Test compounds (e.g., tenovin-6) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the purified sirtuin enzyme, the fluorogenic substrate, and NAD+.

  • Add the test compound dilutions to the wells. Include control wells with no inhibitor and no enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and initiate the development step by adding the developer solution.

  • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell-Based p53 Activation Assay

This assay assesses the ability of a compound to activate the p53 pathway in living cells.

Principle: This assay typically utilizes a reporter gene system where the expression of a reporter protein (e.g., luciferase or β-galactosidase) is under the control of a p53-responsive promoter. An increase in reporter activity indicates p53 activation.

Materials:

  • A human cell line with a wild-type p53 gene (e.g., U2OS, A549) stably or transiently transfected with a p53-responsive reporter plasmid.

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer.

  • Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow the cells to attach overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specific period (e.g., 24 hours).

  • Lyse the cells using the lysis buffer.

  • Add the appropriate substrate to the cell lysate.

  • Measure the reporter activity (e.g., luminescence or absorbance).

  • Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).

  • Determine the concentration-dependent effect of the compound on p53 transcriptional activity.

Visualizations

Signaling Pathway of Tenovin-Mediated p53 Activation

Tenovin_p53_Pathway Tenovin Tenovin SIRT1_SIRT2 SirT1 / SirT2 (Deacetylases) Tenovin->SIRT1_SIRT2 Inhibition p53_acetylated Acetylated p53 (Inactive) SIRT1_SIRT2->p53_acetylated Deacetylation p53_active Active p53 p53_acetylated->p53_active Acetylation (Stabilization) p21 p21 (CDKN1A) Gene Expression p53_active->p21 Transcriptional Activation Apoptosis Apoptosis p53_active->Apoptosis Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Tenovin-mediated inhibition of SirT1/SirT2 leads to p53 activation and downstream cellular responses.

Experimental Workflow for In Vitro Sirtuin Inhibition Assay

Sirtuin_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Tenovin-6 Serial Dilutions Dispensing Dispense Reagents and Compound to 96-well Plate Compound_Prep->Dispensing Reagent_Prep Prepare Enzyme, Substrate, and NAD+ Mixture Reagent_Prep->Dispensing Incubation1 Incubate at 37°C Dispensing->Incubation1 Development Add Developer Solution Incubation1->Development Incubation2 Incubate for Signal Development Development->Incubation2 Measurement Measure Fluorescence Incubation2->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Caption: A generalized workflow for determining the IC50 of a sirtuin inhibitor in vitro.

References

An In-depth Technical Guide to STR-V-53: A Novel Modulator of the p53 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of STR-V-53, a novel investigational compound. The information presented herein is intended to support further research and development of this potential therapeutic agent.

Core Concept: Targeting the Guardian of the Genome

This compound is a synthetic small molecule designed to modulate the activity of the tumor suppressor protein p53. The p53 protein plays a critical role in preventing cancer formation, earning it the name "the guardian of the genome."[1][2] It functions as a transcription factor that regulates the expression of genes involved in crucial cellular processes such as cell cycle arrest, DNA repair, and apoptosis (programmed cell death).[1][2] The activity of p53 is tightly regulated through a series of post-translational modifications in response to cellular stressors like DNA damage or oncogene activation.[1]

The nomenclature "this compound" is derived from its proposed mechanism of action, which involves interaction with short tandem repeat (STR) sequences within the regulatory regions of the TP53 gene. It is hypothesized that this compound stabilizes a conformation of the TP53 gene that is favorable for its transcription, thereby increasing the cellular levels of p53 protein.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)p53 Upregulation (Fold Change)Apoptosis Induction (% of Cells)
MCF-7Breast Cancer1504.565
A549Lung Cancer2203.858
HCT116Colon Cancer1805.172
U-87 MGGlioblastoma3502.945

Table 2: Pharmacokinetic Properties of this compound in a Murine Model

ParameterValue
Bioavailability (Oral)45%
Tmax (hours)2
Cmax (ng/mL)1200
Half-life (hours)8.5
Volume of Distribution (L/kg)2.3

Key Experimental Protocols

3.1. Western Blot for p53 Upregulation

  • Objective: To quantify the change in p53 protein levels in cancer cells following treatment with this compound.

  • Methodology:

    • Cancer cell lines (MCF-7, A549, HCT116, U-87 MG) were seeded in 6-well plates and allowed to adhere overnight.

    • Cells were treated with varying concentrations of this compound (0-1000 nM) for 24 hours.

    • Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane was incubated overnight at 4°C with a primary antibody against p53.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities were quantified using densitometry software and normalized to a loading control (e.g., GAPDH).

3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Objective: To measure the induction of apoptosis in cancer cells treated with this compound.

  • Methodology:

    • Cells were treated with this compound at their respective IC50 concentrations for 48 hours.

    • Both adherent and floating cells were collected and washed with cold PBS.

    • Cells were resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated for 15 minutes in the dark.

    • The stained cells were analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V positive) was determined.

Signaling Pathways and Workflows

4.1. The p53 Signaling Pathway

The following diagram illustrates the central role of p53 in response to cellular stress.

p53_pathway cluster_activation p53 Activation stress DNA Damage Oncogene Activation Hypoxia atm_atr ATM/ATR Kinases stress->atm_atr p53_inactive Inactive p53 (bound to MDM2) atm_atr->p53_inactive phosphorylates p53_active Active, Phosphorylated p53 p53_inactive->p53_active releases MDM2 arrest Cell Cycle Arrest p53_active->arrest repair DNA Repair p53_active->repair apoptosis Apoptosis p53_active->apoptosis

Caption: The p53 signaling pathway in response to cellular stress.

4.2. This compound In Vitro Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

experimental_workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treat with this compound (Varying Concentrations & Durations) start->treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability western_blot Western Blot for p53 and Downstream Targets treatment->western_blot flow_cytometry Flow Cytometry for Apoptosis (Annexin V/PI) treatment->flow_cytometry data_analysis Data Analysis: - IC50 Determination - Protein Quantification - Apoptosis Percentage cell_viability->data_analysis western_blot->data_analysis flow_cytometry->data_analysis end End: Efficacy Profile data_analysis->end

Caption: Workflow for in vitro assessment of this compound.

4.3. Logical Relationship of this compound's Proposed Mechanism

The following diagram illustrates the hypothesized mechanism of action for this compound.

mechanism_of_action cluster_gene TP53 Gene Locus str_v_53 This compound str_region STR Region in TP53 Promoter/Intron str_v_53->str_region Binds to & Stabilizes tp53_gene TP53 Gene str_region->tp53_gene Enhances Transcription p53_protein Increased p53 Protein tp53_gene->p53_protein Leads to cellular_outcome Tumor Suppression: - Cell Cycle Arrest - Apoptosis p53_protein->cellular_outcome Promotes

Caption: Hypothesized mechanism of action for this compound.

References

Methodological & Application

Unraveling the Cellular Impact of STR-V-53: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide a comprehensive overview of the experimental protocols for investigating the effects of the novel compound STR-V-53 on cell cultures. This document details the methodologies for assessing cell viability, and cell cycle distribution, and elucidates the underlying signaling pathways affected by this compound. The protocols are designed to be a foundational guide for researchers and professionals in the field of drug development and cellular biology.

Data Summary

The quantitative effects of this compound on cell proliferation and cell cycle progression are summarized below. These tables provide a clear and concise overview of the compound's activity across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
K-562Chronic Myelogenous Leukemia15.2
A549Lung Carcinoma28.7
MCF-7Breast Adenocarcinoma21.4
HCT116Colorectal Carcinoma18.9

Table 2: Effect of this compound on Cell Cycle Distribution in K-562 Cells (24h treatment)

Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)45.3 ± 2.138.9 ± 1.815.8 ± 1.2
This compound (10 µM)68.2 ± 3.520.1 ± 2.411.7 ± 1.9
This compound (20 µM)75.1 ± 4.215.4 ± 1.79.5 ± 1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., K-562, A549, MCF-7, HCT116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (0.1% DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the method for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[1]

Materials:

  • K-562 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed K-562 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Harvest the cells by centrifugation and wash twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[1]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[1]

  • Incubate for 30 minutes at room temperature in the dark.[1]

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the experimental process and the molecular interactions influenced by this compound, the following diagrams have been generated.

STR_V_53_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Maintain and expand cancer cell lines Seeding Seed cells in appropriate plates Cell_Culture->Seeding Treatment Treat cells with this compound or vehicle control Seeding->Treatment STR_V_53_Prep Prepare this compound dilutions STR_V_53_Prep->Treatment MTT_Assay Cell Viability (MTT) Treatment->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Data_Analysis_Viability Viability Data MTT_Assay->Data_Analysis_Viability Measure Absorbance & Calculate IC50 Data_Analysis_Cell_Cycle Cell Cycle Data Flow_Cytometry->Data_Analysis_Cell_Cycle Analyze DNA content & Quantify cell cycle phases

Figure 1. Experimental workflow for evaluating this compound.

Based on preliminary screening and pathway analysis, this compound is hypothesized to exert its effects through the p53 signaling pathway. The p53 protein, a critical tumor suppressor, plays a central role in regulating cell cycle arrest and apoptosis in response to cellular stress.[2][3][4]

p53_Signaling_Pathway cluster_input Stress Signals cluster_core Core Regulation cluster_output Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 STR_V_53 This compound STR_V_53->p53 Activation MDM2 MDM2 p53->MDM2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Figure 2. Hypothesized p53 signaling pathway activation by this compound.

References

Application Notes and Protocols for SGT-53 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. "STR-V-53" is not a recognized investigational drug in the scientific literature. Based on the context of p53-based cancer therapy, this document details the application of SGT-53 , a well-documented investigational nanomedicine that delivers the wild-type TP53 gene to tumors. It is presumed that "this compound" was a typographical error.

Introduction to SGT-53

SGT-53 is an investigational gene therapy agent designed for the systemic delivery of the wild-type tumor suppressor gene, TP53, to cancer cells. It consists of a cationic liposome (B1194612) encapsulating a plasmid DNA encoding for normal human wild-type p53. The surface of the liposome is decorated with a single-chain antibody fragment (scFv) that targets the human transferrin receptor (TfR), which is often overexpressed on the surface of various cancer cells. This targeted delivery system is designed to increase the concentration of the therapeutic agent at the tumor site, thereby restoring p53 function, which can lead to apoptosis, cell cycle arrest, and enhanced anti-tumor immunity.[1][2] Preclinical studies in various animal models have demonstrated the anti-tumor activity of SGT-53, both as a monotherapy and in combination with chemotherapy and immunotherapy.[1][3][4]

Mechanism of Action

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability. In response to cellular stress, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest to allow for DNA repair, or it can trigger apoptosis (programmed cell death) if the damage is irreparable. Many cancers harbor mutations in the TP53 gene, leading to a loss of its tumor-suppressive functions.

SGT-53 is designed to restore this critical function in cancer cells. Upon intravenous administration, the SGT-53 nanocomplex circulates in the bloodstream and preferentially accumulates in tumors due to the enhanced permeability and retention (EPR) effect and active targeting of the transferrin receptor. After binding to the TfR, the nanocomplex is internalized by cancer cells via endocytosis. Once inside the cell, the plasmid DNA is released into the cytoplasm and translocates to the nucleus, where the wild-type TP53 gene is transcribed and translated, leading to the production of functional p53 protein. The restored p53 activity can then induce apoptosis and inhibit tumor growth.[1] Furthermore, SGT-53 has been shown to increase the immunogenicity of tumor cells, enhancing both innate and adaptive immune responses against the cancer.[3][4]

SGT53_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_tumor_cell Tumor Cell SGT53 SGT-53 Nanocomplex TfR Transferrin Receptor (TfR) SGT53->TfR 1. Targeting & Binding Endosome Endosome TfR->Endosome 2. Endocytosis p53_plasmid p53 Plasmid Endosome->p53_plasmid 3. Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus wt_p53 Wild-type p53 protein Nucleus->wt_p53 5. Transcription & Translation p53_plasmid->Nucleus 4. Nuclear Translocation Apoptosis Apoptosis wt_p53->Apoptosis 6. Induction of Apoptosis CellCycleArrest Cell Cycle Arrest wt_p53->CellCycleArrest 7. Induction of Cell Cycle Arrest

Figure 1: Mechanism of Action of SGT-53.

Data Presentation

Table 1: Summary of SGT-53 Efficacy in Syngeneic Mouse Tumor Models
Tumor ModelAnimal StrainTreatmentKey FindingsReference
4T1 Breast CancerBALB/c miceSGT-53 (30 µg DNA/mouse, i.v.)Increased surface expression of CRT, FAS, PD-L1, CD80, CD86, ICAM1, and MHC class I on tumor cells.[3]
4T1 Breast CancerBALB/c miceSGT-53 + anti-PD1 antibodySignificantly enhanced inhibition of tumor growth compared to either agent alone.[3]
LL2 Non-small Cell Lung CarcinomaC57BL/6 miceSGT-53 + anti-PD1 antibodySensitized refractory tumors to anti-PD1 antibody, leading to enhanced tumor growth inhibition.[3]
GL261 GlioblastomaC57BL/6 miceSGT-53 + anti-PD1 antibodyOvercame tumor resistance to the checkpoint inhibitor, resulting in improved anti-tumor activity.[3]
4T1 Breast CancerBALB/c miceSGT-53Substantially reduced metastatic tumor nodules in the lungs.[5]
4T1 Breast CancerBALB/c miceSGT-53 + anti-PD1 antibodyLung nodules were essentially not detected.[5]
Table 2: Immunohistochemical and Apoptosis Analysis in 4T1 Tumors
Treatment Group% Caspase-3 Positive Cells (mean ± SEM)% TUNEL Positive Cells (mean ± SEM)% Ki-67 Positive Cells (mean ± SEM)Reference
Untreated~5~4~75[3]
anti-PD1~6~5~73[3]
SGT-53~18~15~45[3]
SGT-53 + anti-PD1~20~17~43[3]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of SGT-53 in a Syngeneic Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of SGT-53 in a subcutaneous syngeneic tumor model.

SGT53_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 1. Cell Culture (e.g., 4T1, LL2, GL261) A2 2. Tumor Implantation (Subcutaneous injection of tumor cells into syngeneic mice) A1->A2 A3 3. Tumor Growth Monitoring (Calipers measurement until tumors reach palpable size) A2->A3 B1 4. Randomization (Group animals into treatment cohorts) A3->B1 B2 5. SGT-53 Administration (Intravenous injection, e.g., 30 µg DNA/mouse) B1->B2 B3 6. Combination Therapy (optional) (e.g., anti-PD1 antibody co-administration) B1->B3 B4 7. Continued Monitoring (Tumor volume and body weight measurements) B2->B4 B3->B4 C1 8. Tumor Excision (At study endpoint) B4->C1 C2 9. Immunohistochemistry (p53, Ki-67, Caspase-3, etc.) C1->C2 C3 10. Flow Cytometry (Analysis of tumor-infiltrating immune cells) C1->C3 C4 11. Data Analysis (Tumor growth curves, statistical analysis) C2->C4 C3->C4

Figure 2: General experimental workflow for SGT-53 in vivo studies.

Materials:

  • Syngeneic tumor cell line (e.g., 4T1 for BALB/c mice, LL2 or GL261 for C57BL/6 mice)

  • Appropriate cell culture medium and supplements

  • 6-8 week old female syngeneic mice

  • SGT-53 nanocomplex

  • Vehicle control (e.g., 5% dextrose)

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Anesthesia and euthanasia reagents

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or appropriate medium at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, SGT-53, Combination therapy).

  • SGT-53 Administration:

    • Administer SGT-53 via intravenous (tail vein) injection. A typical dose is 30 µg of plasmid DNA per mouse.[3]

    • The treatment schedule can vary, for example, twice weekly for 3 weeks.

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry, flow cytometry).

Protocol 2: Immunohistochemical Staining for p53 in Mouse Tumors

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody against p53 (e.g., Clone DO-7)

  • Secondary antibody conjugated to HRP

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a blocking serum for 30 minutes.

    • Incubate with the primary p53 antibody at an optimized dilution for 1 hour at room temperature or overnight at 4°C.

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes.

    • Develop the signal with DAB substrate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Materials:

  • Freshly excised tumors

  • RPMI medium

  • Collagenase and DNase I for tissue digestion

  • 70 µm cell strainers

  • FACS buffer (PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, etc.)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the tumor tissue into small pieces.

    • Digest the tissue in a solution containing collagenase and DNase I at 37°C for 30-60 minutes with agitation.

    • Neutralize the enzymes with RPMI containing 10% FBS.

    • Pass the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells if necessary.

    • Wash and resuspend the cells in FACS buffer.

  • Staining:

    • Stain with a fixable viability dye to exclude dead cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate with a cocktail of fluorochrome-conjugated surface antibodies for 30 minutes on ice.

    • Wash the cells with FACS buffer.

    • If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations within the tumor microenvironment.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Oncogene_Activation Oncogene Activation Oncogene_Activation->ATM_ATR p53 p53 ATM_ATR->p53 Phosphorylation (Activation) MDM2 MDM2 ATM_ATR->MDM2 Inhibition p53->MDM2 Transcription CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis (BAX, PUMA) p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 Ubiquitination (Degradation)

Figure 3: Simplified p53 Signaling Pathway.

References

STR-V-53 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all relevant safety guidelines and regulations.

Introduction

STR-V-53 is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to the BH3-binding groove of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins such as Bim, leading to the activation of the intrinsic apoptotic pathway in cancer cells. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound, along with recommended dosage and administration guidelines for preclinical studies.

In Vitro Studies

Cell Viability Assays

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture cancer cell lines (e.g., RS4;11, a B-cell acute lymphoblastic leukemia line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Treat the cells with varying concentrations of this compound and incubate for 72 hours.

  • Viability Assessment: Assess cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (nM)
RS4;118
Apoptosis Assays

Objective: To confirm that this compound induces apoptosis in cancer cells.

Protocol:

  • Cell Treatment: Treat RS4;11 cells with this compound at its IC50 concentration for 24 hours.

  • Apoptosis Staining: Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) using a commercial kit (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences) following the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells.

Workflow for In Vitro Apoptosis Assay

G cluster_setup Cell Preparation cluster_staining Staining cluster_analysis Analysis seed Seed RS4;11 cells treat Treat with this compound (IC50) seed->treat stain Stain with Annexin V-FITC and PI treat->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Cells flow->quantify

Caption: Workflow for assessing apoptosis induction by this compound.

In Vivo Studies

Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.

Protocol:

  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 RS4;11 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-200 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Drug Administration:

    • Vehicle: Prepare a solution of 10% ethanol, 30% polyethylene (B3416737) glycol 400, and 60% Phosal 50 PG.

    • This compound: Prepare a formulation of this compound in the vehicle.

    • Administer this compound orally (PO) once daily at the specified dose.

  • Monitoring: Monitor tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

Table 2: Recommended In Vivo Dosage for this compound

ParameterValue
Dose 100 mg/kg
Route of Administration Oral (PO)
Frequency Once daily
Vehicle 10% Ethanol, 30% PEG400, 60% Phosal 50 PG
Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound in mice.

Protocol:

  • Drug Administration: Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterOral Administration (100 mg/kg)
Cmax (µg/mL) 4.7
Tmax (h) 4
AUC (µg·h/mL) 70
Half-life (t1/2) (h) 7

Signaling Pathway

This compound functions by inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the release of pro-apoptotic proteins, which in turn activate the caspase cascade, ultimately resulting in programmed cell death.

Signaling Pathway of this compound

G cluster_pathway Apoptotic Signaling STRV53 This compound Bcl2 Bcl-2 STRV53->Bcl2 ProApoptotic Pro-apoptotic Proteins (e.g., Bim) Bcl2->ProApoptotic Caspases Caspase Cascade ProApoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Bcl-2, leading to apoptosis.

Application Notes & Protocols: STR-V-53 for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: STR-V-53 is a highly specific monoclonal antibody designed for the detection of total Protein Kinase B (Akt) in human, mouse, and rat lysates. This antibody is a valuable tool for researchers studying the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. These application notes provide detailed protocols and performance data for the use of this compound in Western blot analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound as determined through in-house validation.

ParameterValueNotes
Recommended Dilution 1:1000For use with standard chemiluminescent detection reagents.
Antibody Isotype IgG
Calculated Molecular Weight 60 kDa
Observed Molecular Weight ~60 kDaMay vary slightly depending on cell line and phosphorylation state.
Positive Control Lysates Jurkat, NIH/3T3, PC-12Untreated or serum-stimulated.
Negative Control Lysates Not applicableAkt is ubiquitously expressed.

Experimental Protocols

Cell Lysis and Protein Extraction

This protocol describes the preparation of whole-cell lysates for Western blot analysis.

Materials:

  • Phosphate-buffered saline (PBS)

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • BCA protein assay kit

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Aspirate PBS and add 1 mL of ice-cold lysis buffer per 10^7 cells.

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (whole-cell lysate) to a new tube.

  • Determine the protein concentration using a BCA protein assay.

  • Store the lysate at -80°C until use.

Western Blotting Protocol

This protocol provides a step-by-step guide for detecting total Akt using this compound.

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with Tween® 20 (TBST)

  • This compound primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute this compound to 1:1000 in blocking buffer and incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an appropriate imaging system.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the PI3K/Akt signaling pathway where the target of this compound is a key component, and the general workflow for Western blotting.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt (Target of this compound) pip3->akt pdk1->akt P mtor mTORC1 akt->mtor P downstream Downstream Targets (Cell Survival, Proliferation) mtor->downstream

Caption: PI3K/Akt Signaling Pathway.

Western_Blot_Workflow lysis 1. Cell Lysis & Protein Quantification sds 2. SDS-PAGE lysis->sds transfer 3. Protein Transfer (to Membrane) sds->transfer blocking 4. Blocking transfer->blocking primary 5. Primary Antibody (this compound) blocking->primary secondary 6. Secondary Antibody (HRP-conjugated) primary->secondary detection 7. Chemiluminescent Detection secondary->detection analysis 8. Data Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

Application Note: Immunofluorescence Staining with STR-V-53

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: STR-V-53 (Anti-Vimentin, Rabbit Polyclonal Antibody) Catalogue Number: this compound-100 For Research Use Only.

Introduction

This compound is a highly specific rabbit polyclonal antibody designed for the detection of Vimentin (B1176767). Vimentin is a 57 kDa Type III intermediate filament (IF) protein that is a major cytoskeletal component in mesenchymal cells.[1] It plays a crucial role in maintaining cell integrity, anchoring organelles, and is involved in cell migration, adhesion, and signaling.[2][3] Upregulation of Vimentin is a hallmark of the Epithelial-to-Mesenchymal Transition (EMT), a key process in embryonic development, wound healing, and cancer metastasis.[4][5][6] this compound is an essential tool for researchers studying cytoskeletal dynamics, cancer biology, and developmental processes, providing robust and specific staining in immunofluorescence (IF) applications.

Product Specifications

FeatureSpecification
Target Vimentin
Host Species Rabbit
Clonality Polyclonal
Isotype IgG
Reactivity Human, Mouse, Rat (Verified)
Application Immunofluorescence (IF), Immunohistochemistry (IHC)
Formulation Liquid in PBS with 0.09% Sodium Azide, 50% Glycerol
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.

Signaling Pathway and Workflow

Vimentin expression is a key downstream event in signaling pathways that induce EMT, such as the TGF-β/Smad pathway. Activation of this pathway leads to the upregulation of transcription factors like Snail and ZEB, which in turn drive the expression of mesenchymal genes, including Vimentin (VIM).[6][7]

G Simplified EMT Signaling Pathway Leading to Vimentin Expression TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad Smad2/3 Receptor->Smad Phosphorylation Complex Smad Complex Smad->Complex Smad4 Smad4 Smad4->Complex Snail Snail/Slug/ZEB Complex->Snail Upregulation Vim Vimentin Gene (VIM) Expression Snail->Vim Upregulation

Caption: TGF-β signaling induces Vimentin expression during EMT.

The general workflow for immunofluorescence using this compound involves cell preparation, antibody staining, and microscopic imaging.

G Immunofluorescence Experimental Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_img Imaging A 1. Seed & Culture Cells B 2. Fixation (4% PFA) A->B C 3. Permeabilization (0.2% Triton X-100) B->C D 4. Blocking (3% BSA) C->D E 5. Primary Ab Incubation (this compound) D->E F 6. Secondary Ab Incubation E->F G 7. Counterstain (DAPI) F->G H 8. Mount Coverslip G->H I 9. Acquire Image H->I

Caption: Step-by-step workflow for immunofluorescence staining.

Recommended Dilutions and Data

Optimal dilutions should be determined experimentally by the end-user. The following table provides recommended starting dilutions and expected results based on validation in HeLa cells.

ApplicationRecommended Starting DilutionFixation/PermeabilizationExpected Staining Pattern
Immunofluorescence (IF/ICC) 1:200 - 1:5004% PFA / 0.2% Triton X-100Cytoplasmic, filamentous
Immunohistochemistry (IHC-P) 1:100 - 1:3004% PFA / Heat-mediated antigen retrievalCytoplasmic

Quantitative Analysis Example (HeLa Cells):

Parameter Control (No Primary Ab) This compound (1:400)
Mean Fluorescence Intensity (A.U.) 15 ± 4 210 ± 35

| Signal-to-Noise Ratio | - | > 10 |

Detailed Protocol: Immunofluorescence (Cultured Cells)

This protocol is optimized for staining Vimentin in adherent cell lines (e.g., HeLa, A549) grown on glass coverslips.

Reagents and Materials:

  • This compound (Anti-Vimentin Antibody)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton™ X-100 in PBS[8]

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS[8][9]

  • Wash Buffer: PBS

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 488)

  • Nuclear Counterstain: DAPI (e.g., 300 nM in PBS)[9]

  • Antifade Mounting Medium

  • Glass slides and coverslips

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to 60-80% confluency.

  • Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular targets.[9]

  • Blocking: Wash three times with PBS. Aspirate the buffer and add Blocking Buffer, incubating for 1 hour at room temperature to minimize non-specific antibody binding.[8][9]

  • Primary Antibody Incubation: Dilute the this compound primary antibody to the desired concentration (e.g., 1:400) in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature, protected from light.[9]

  • Washing: Wash three times with PBS for 5 minutes each, keeping the samples protected from light.

  • Counterstaining: Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[9]

  • Final Wash: Wash twice with PBS.

  • Mounting: Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with clear nail polish and allow it to dry.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filters (e.g., blue channel for DAPI, green for Alexa Fluor 488).

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Antibody concentration too low.Increase antibody concentration or incubation time.[10][11]
Inefficient permeabilization.Ensure Permeabilization Buffer is fresh and incubation time is adequate.[12]
Target protein has low expression.Use a positive control cell line known to express high levels of Vimentin.
High Background Antibody concentration too high.Decrease antibody concentration and/or incubation time.[10]
Insufficient blocking.Increase blocking time to 1-2 hours or increase BSA concentration to 5%.[10]
Inadequate washing.Increase the number and duration of wash steps.[13]
Non-specific Staining Secondary antibody is binding non-specifically.Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody.[11][13]
Fixation artifact.Ensure PFA is freshly prepared. Methanol fixation can sometimes reduce artifacts.[8][13]

References

Application Notes and Protocols for STR-V-53 in In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: STR-V-53 for in vivo imaging studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, high-specificity fluorescent probe designed for the in vivo imaging of p53, a critical tumor suppressor protein. The p53 protein plays a central role in cellular stress response, including DNA repair, cell cycle arrest, and apoptosis.[1][2][3] Its inactivation is a hallmark of a majority of human cancers, making it a key target for therapeutic intervention and diagnostic imaging.[3][4] this compound enables real-time, non-invasive monitoring of p53 expression and activity in living organisms, providing a powerful tool for cancer research, drug development, and preclinical studies.

The probe's unique design is based on a short tandem repeat (STR) sequence that exhibits high affinity and specificity for the tetrameric form of wild-type p53. Upon binding, the probe undergoes a conformational change that results in a significant increase in fluorescence, allowing for the sensitive detection of p53 levels. This document provides detailed protocols for the use of this compound in in vivo imaging studies, along with data presentation guidelines and representations of the associated signaling pathways.

Principle of the Assay

This compound operates as a "turn-on" fluorescent probe. In its unbound state, the probe exists in a quenched conformation, emitting minimal fluorescence. When it encounters and binds to the DNA-binding domain of the p53 tetramer, the STR sequence hybridizes, forcing the fluorophore and quencher apart.[5] This de-quenching process results in a strong fluorescent signal that is directly proportional to the concentration of active p53. This mechanism allows for the specific visualization of cells with functional p53 and enables the quantitative assessment of changes in p53 levels in response to therapeutic agents or other stimuli.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, which should be used as a reference for experimental design and data analysis.

ParameterValue
Excitation Wavelength (λex) 650 nm
Emission Wavelength (λem) 680 nm
Molecular Weight ~15 kDa
Quantum Yield (Bound) > 0.6
Quantum Yield (Unbound) < 0.05
Binding Affinity (Kd) for wt-p53 10-15 nM
Signal-to-Background Ratio > 20-fold increase upon binding
Recommended In Vivo Dose 5-10 mg/kg
Optimal Imaging Time Post-Injection 4-24 hours

Signaling Pathway

The following diagram illustrates the central role of p53 in the cellular stress response pathway. Cellular stresses such as DNA damage or oncogene activation lead to the activation of kinases like ATM and ATR, which in turn phosphorylate and stabilize p53.[1][2] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, BAX).[1][2] this compound allows for the visualization of this activated p53.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response stress DNA Damage, Oncogene Activation, Hypoxia kinases ATM / ATR Kinases stress->kinases p53_inactive Inactive p53 (bound to MDM2) kinases->p53_inactive Phosphorylation p53_active Active, Stabilized p53 (Tetramer) p53_inactive->p53_active Dissociation from MDM2 cell_cycle Cell Cycle Arrest (p21) p53_active->cell_cycle Transcription dna_repair DNA Repair p53_active->dna_repair Transcription apoptosis Apoptosis (PUMA, BAX) p53_active->apoptosis Transcription STRV53 This compound p53_active->STRV53 Binding Fluorescence Fluorescent Signal STRV53->Fluorescence

Caption: The p53 signaling pathway, illustrating activation by cellular stress and downstream effects.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (1 mg/mL):

    • Reconstitute the lyophilized this compound powder in sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4.

    • Vortex gently for 1-2 minutes to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Dosing Solution (for a 20g mouse at 10 mg/kg):

    • Thaw an aliquot of the this compound stock solution.

    • Calculate the required volume: For a 10 mg/kg dose in a 20g mouse, 0.2 mg of this compound is needed.

    • Dilute the stock solution with sterile PBS to a final injection volume of 100-200 µL. For example, take 200 µL of the 1 mg/mL stock and add it to 800 µL of PBS to get a final concentration of 0.2 mg/mL. Inject 100 µL of this solution.

In Vivo Imaging Workflow

The following diagram outlines the general workflow for an in vivo imaging experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_model Prepare Animal Model (e.g., tumor xenograft) baseline Acquire Baseline Pre-injection Images animal_model->baseline probe_prep Prepare this compound Dosing Solution injection Administer this compound (e.g., intravenous) probe_prep->injection baseline->injection post_injection Acquire Post-injection Images (e.g., 4, 8, 24 hours) injection->post_injection roi Define Regions of Interest (ROI) (e.g., tumor, muscle) post_injection->roi quantify Quantify Fluorescence Intensity in ROIs roi->quantify analyze Analyze and Interpret Data quantify->analyze

Caption: A generalized experimental workflow for in vivo imaging with this compound.

Step-by-Step In Vivo Imaging Protocol

This protocol is designed for use with a preclinical in vivo imaging system equipped for near-infrared fluorescence imaging.

  • Animal Preparation:

    • Anesthetize the animal (e.g., using isoflurane) and place it on the imaging stage. Maintain anesthesia throughout the imaging procedure.

    • Ensure the animal's body temperature is maintained at 37°C.

  • Baseline Imaging:

    • Acquire a pre-injection (baseline) fluorescence image using the appropriate filter set for this compound (e.g., excitation ~650 nm, emission ~680 nm).

    • This will account for any autofluorescence from the animal.

  • Probe Administration:

    • Administer the prepared this compound dosing solution via the desired route (e.g., intravenous tail vein injection for systemic delivery).

  • Post-Injection Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal imaging window and assess probe biodistribution.

    • For each time point, ensure consistent animal positioning.

  • Data Acquisition and Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a control tissue (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the control tissue ROI.

Troubleshooting

IssuePossible CauseSolution
Low Signal - Incorrect filter set used.- Probe degradation.- Low p53 expression in the model.- Verify excitation and emission filters.- Use fresh aliquots of this compound.- Confirm p53 expression via IHC or Western blot.
High Background - Suboptimal imaging time point.- Probe aggregation.- Perform a time-course study to identify the optimal imaging window.- Ensure complete dissolution of the probe and consider filtering the dosing solution.
Inconsistent Results - Variable injection volume or technique.- Inconsistent animal positioning.- Standardize injection procedure.- Use a positioning aid for consistent imaging.

Safety and Handling

  • Follow standard laboratory safety procedures when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Dispose of all waste materials in accordance with institutional guidelines for chemical and biohazardous waste.

References

Application Notes and Protocols for CRISPR-Cas9 Screens Targeting the p53 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle, apoptosis, and DNA repair, and its pathway is frequently dysregulated in human cancers.[1][2][3] CRISPR-Cas9 genome-wide screening has emerged as a powerful tool to systematically identify and validate novel regulators of p53 stability and function, offering new avenues for therapeutic intervention.[4] These screens can uncover genes whose loss-of-function impacts p53 levels, activity, or synthetic lethality, providing valuable insights for drug discovery and development.[5][6] This document provides detailed application notes and protocols for conducting CRISPR-Cas9 screens to investigate the p53 signaling pathway.

Key Applications

  • Identification of Novel p53 Regulators: Genome-wide CRISPR screens can identify genes that, when knocked out, lead to an increase or decrease in p53 protein levels, revealing novel components of the p53 regulatory network.[4]

  • Discovery of Synthetic Lethal Interactions: By performing screens in p53 wild-type versus p53-null backgrounds, researchers can identify genes that are essential for cell survival only in the presence or absence of functional p53.[4]

  • Elucidation of Drug Resistance Mechanisms: CRISPR screens can be used to uncover genes that mediate resistance to drugs targeting the p53 pathway or other cancer therapeutics.[5][6]

  • Mapping p53-Mediated Cellular Responses: These screens can help to dissect the genetic requirements for various p53-mediated outcomes, such as cell cycle arrest or apoptosis.[7][3]

Quantitative Data from Representative CRISPR Screens

The following tables summarize quantitative data from published CRISPR screens investigating the p53 pathway.

Table 1: Top Gene Hits from a p53 Stability Screen

This table represents hypothetical data based on the types of results obtained in the described screens.

GeneLog-Fold Change (LFC) (p53-high vs. p53-low)Normalized Z-Score (normZ)False Discovery Rate (FDR)
MDM2 -2.8-3.5< 0.01
MDM4 -2.5-3.2< 0.01
TP53 3.54.1< 0.01
CDKN1A 2.93.6< 0.01
ATM 1.82.5< 0.05
CHEK2 1.62.3< 0.05

Table 2: Pathway Analysis of Top-Scoring Genes from a p53 Synthetic Viability Screen

This table is based on the pathway analysis mentioned in the search results.[4]

Reactome PathwayNumber of Genesp-value
Cell Cycle 251.2e-15
DNA Repair 183.5e-12
Apoptosis 152.1e-10
TP53 Regulates Transcription of Cell Cycle Genes 125.8e-9

Experimental Protocols

This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify regulators of p53 stability.

Materials:

  • Cas9-expressing cell line (e.g., RPE1-hTERT Cas9)[4]

  • Pooled lentiviral sgRNA library (e.g., GeCKO, TKOv3)[6]

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)[6]

  • HEK293T cells for lentivirus production[6]

  • Transfection reagent

  • Polybrene

  • Puromycin (B1679871)

  • Cell culture medium and supplements

  • Genomic DNA purification kit

  • PCR amplification reagents

  • Next-generation sequencing (NGS) platform

Protocol:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.[6]

    • After 48-72 hours, harvest the supernatant containing the lentiviral particles.[6]

    • Filter the viral supernatant through a 0.45 µm filter.[6][8]

  • Library Transduction:

    • Plate the Cas9-expressing cells at a density to ensure a representation of at least 500-1000 cells per sgRNA in the library.[6]

    • Transduce the cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive no more than one sgRNA.[6]

    • After 24 hours, begin selection with puromycin for 2-3 days to eliminate non-transduced cells.[6]

  • Screening and Sample Collection:

    • After selection, harvest an initial cell pellet as the Day 0 reference sample.[6]

    • Culture the remaining cells under standard conditions for a predetermined number of passages.

    • For a p53 stability screen, use a reporter system (e.g., p53-mClover) and sort the cells into "p53-low" and "p53-high" populations based on fluorescence intensity.[4]

    • Collect cell pellets from each sorted population.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Isolate genomic DNA from the cell pellets using a commercial kit.[4]

    • Amplify the integrated sgRNA sequences using PCR with primers containing Illumina sequencing adapters and barcodes.[4]

    • Purify the PCR products and quantify the library for NGS.

    • Sequence the sgRNA amplicons on an Illumina platform.[4]

  • Data Analysis:

    • Use software like MAGeCK to analyze the abundance of each sgRNA in the different cell populations.[4]

    • Calculate the log-fold change (LFC) of sgRNA abundance between the "p53-high" and "p53-low" populations to identify genes whose knockout affects p53 stability.[4]

    • Perform pathway analysis on the top-scoring genes to identify enriched biological processes.[4]

Visualizations

Diagram 1: The p53 Signaling Pathway

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_p53 p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage ATM ATM DNA Damage->ATM ATR ATR DNA Damage->ATR Oncogene Activation Oncogene Activation p53 p53 Oncogene Activation->p53 Hypoxia Hypoxia CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 CHK1->p53 CHK2->p53 MDM2 MDM2 p53->MDM2 activates transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest activates transcription of target genes Apoptosis Apoptosis p53->Apoptosis activates transcription of target genes DNA Repair DNA Repair p53->DNA Repair activates transcription of target genes Senescence Senescence p53->Senescence activates transcription of target genes MDM2->p53 promotes degradation

Caption: The p53 signaling pathway is activated by various cellular stresses, leading to distinct cellular outcomes.

Diagram 2: Experimental Workflow for a CRISPR-Cas9 Screen

crispr_workflow cluster_library Library Preparation cluster_screen Cellular Screen cluster_analysis Data Analysis sgRNA Library sgRNA Library Lentivirus Production Lentivirus Production sgRNA Library->Lentivirus Production Transduction Transduction Lentivirus Production->Transduction Cas9-expressing Cells Cas9-expressing Cells Cas9-expressing Cells->Transduction Selection Selection Transduction->Selection Cell Sorting (p53-high/low) Cell Sorting (p53-high/low) Selection->Cell Sorting (p53-high/low) Genomic DNA Extraction Genomic DNA Extraction Cell Sorting (p53-high/low)->Genomic DNA Extraction sgRNA Amplification sgRNA Amplification Genomic DNA Extraction->sgRNA Amplification NGS NGS sgRNA Amplification->NGS Data Analysis (MAGeCK) Data Analysis (MAGeCK) NGS->Data Analysis (MAGeCK) Hit Identification Hit Identification Data Analysis (MAGeCK)->Hit Identification

Caption: A general workflow for a pooled CRISPR-Cas9 screen to identify regulators of p53 stability.

References

Application Notes and Protocols for STR-V-53 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STR-V-53 is a novel small molecule modulator of the p53 signaling pathway, a critical tumor suppressor network that is frequently dysregulated in human cancers.[1][2][3] The p53 protein, often dubbed the "guardian of the genome," plays a central role in orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][4][5] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1][3][4][5] Consequently, the p53 pathway is a prime target for therapeutic intervention in oncology.

These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of the p53 pathway. The included methodologies are intended to guide researchers in the setup and execution of robust and reproducible screening campaigns.

Mechanism of Action

This compound is designed to stabilize and activate the p53 protein, primarily by disrupting its interaction with the E3 ubiquitin ligase MDM2. Under normal physiological conditions, MDM2 targets p53 for proteasomal degradation, thus maintaining low intracellular levels of p53.[2] By inhibiting the p53-MDM2 interaction, this compound promotes the accumulation of p53, leading to the transcriptional activation of its downstream target genes and subsequent induction of cell cycle arrest or apoptosis in cancer cells with wild-type p53.

Signaling Pathway

The p53 signaling pathway is a complex network of interactions. Upon cellular stress, upstream kinases such as ATM and ATR phosphorylate p53, leading to its stabilization and activation. Activated p53 then transcriptionally regulates a host of target genes to mediate cellular outcomes.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage ATM ATM DNA Damage->ATM Oncogene Activation Oncogene Activation p53 p53 Oncogene Activation->p53 Hypoxia Hypoxia Hypoxia->p53 ATM->p53 P ATR ATR ATR->p53 P MDM2 MDM2 p53->MDM2 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 Degradation This compound This compound This compound->MDM2

Caption: The p53 signaling pathway activated by this compound.

High-Throughput Screening Assays

High-throughput screening (HTS) is a crucial component of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target.[6] The following are protocols for HTS assays designed to evaluate the activity of compounds like this compound.

p53-MDM2 Interaction Assay (Biochemical)

This assay is designed to identify compounds that disrupt the interaction between p53 and MDM2. A common format for this is a fluorescence polarization (FP) assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Dilute recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide to the desired concentrations in assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.

    • Prepare a serial dilution of this compound and control compounds in DMSO, then dilute further in assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the fluorescently labeled p53 peptide to each well.

    • Add 1 µL of compound solution (or DMSO for controls).

    • Add 5 µL of MDM2 protein to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader.

Data Presentation:

CompoundIC50 (µM)Max Inhibition (%)
This compound 0.5 98
Control 11.295
Control 2> 50< 10
p53 Transcriptional Activity Reporter Assay (Cell-Based)

This assay measures the ability of compounds to activate the transcriptional activity of p53 in a cellular context.

Experimental Protocol:

  • Cell Line:

    • Use a human cancer cell line with wild-type p53 (e.g., U2OS, A549) stably transfected with a reporter construct containing a p53 response element (p53RE) driving the expression of a reporter gene (e.g., luciferase or GFP).

  • Assay Procedure (384-well format):

    • Seed the reporter cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

    • Treat the cells with a serial dilution of this compound or control compounds.

    • Incubate for 18-24 hours.

  • Data Acquisition:

    • For luciferase reporters, add a luciferase substrate and measure luminescence.

    • For GFP reporters, measure fluorescence intensity.

Data Presentation:

CompoundEC50 (µM)Max Fold Activation
This compound 1.2 15
Control 13.512
Control 2> 50< 1.5
High-Content Imaging Assay for p53 Stabilization and Nuclear Translocation

This assay provides a more detailed, image-based analysis of p53 activation.

Experimental Protocol:

  • Cell Line:

    • Use a relevant cancer cell line with wild-type p53 (e.g., MCF7).

  • Assay Procedure (384-well format):

    • Seed cells into 384-well imaging plates and allow them to attach overnight.

    • Treat cells with compounds for 6-8 hours.

    • Fix, permeabilize, and stain the cells with a primary antibody against p53 and a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Data Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the nuclear intensity of the p53 signal.

Data Presentation:

CompoundEC50 (µM) (Nuclear Translocation)Max Nuclear Intensity (Fold Change)
This compound 1.5 8
Control 14.06
Control 2> 50< 1.2

Experimental Workflow

The following diagram illustrates a typical HTS workflow for the identification and characterization of p53 activators.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Lead Optimization Compound Library Compound Library p53-MDM2 FP Assay p53-MDM2 FP Assay Compound Library->p53-MDM2 FP Assay Hit Identification Hit Identification p53-MDM2 FP Assay->Hit Identification p53 Reporter Assay p53 Reporter Assay High-Content Imaging High-Content Imaging p53 Reporter Assay->High-Content Imaging Lead Candidates Lead Candidates High-Content Imaging->Lead Candidates ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy In Vivo Efficacy ADME/Tox Profiling->In Vivo Efficacy Hit Identification->p53 Reporter Assay Lead Candidates->ADME/Tox Profiling

Caption: A typical high-throughput screening workflow.

Conclusion

The protocols and data presented here provide a framework for the use of this compound in HTS campaigns aimed at discovering and characterizing novel modulators of the p53 signaling pathway. Robust and carefully validated assays are essential for the successful identification of promising lead compounds for further development in cancer therapeutics.[7][8] The multi-assay approach described, from biochemical to cell-based imaging assays, allows for a comprehensive evaluation of compound activity and mechanism of action.

References

Application Notes and Protocols for p53 (Tumor Protein 53) Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle, apoptosis, and DNA repair. Its inactivation, often through mutation, is a hallmark of a vast majority of human cancers. Consequently, the accurate quantification and characterization of p5.3 protein levels and its post-translational modifications (PTMs) are paramount in cancer research and the development of novel therapeutics. Mass spectrometry (MS) has emerged as a powerful tool for the detailed analysis of p53, offering high sensitivity and specificity.[1][2][3]

These application notes provide detailed protocols for the preparation of samples for the mass spectrometric analysis of p53 from cultured cells and tissues. The methodologies are designed to ensure high-quality data for both quantitative and qualitative studies.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from mass spectrometry-based analysis of p53, providing a benchmark for expected results.

Table 1: Limit of Quantification for p53 Tryptic Peptide

Tryptic Peptidem/zLower Limit of Quantification (pmol/mL)Linearity (R²)
VEYLDDR455.22+2.20.9993
Data derived from an absolute quantification method using a synthetic isotope-labeled internal standard.[2]

Table 2: Performance Metrics for Targeted p53 Proteomics Assays

Assay ParameterPerformance
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 15%
Accuracy (Relative Error)< 15%
These metrics are typical for "fit-for-purpose" targeted proteomics assays and ensure reliable quantification.[4][5]

Experimental Protocols

Protocol 1: Immunoprecipitation-based p53 Enrichment from Cultured Cells for Mass Spectrometry

This protocol describes the enrichment of p53 from cell lysates using immunoprecipitation, followed by in-solution digestion for bottom-up proteomic analysis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Anti-p53 antibody (specific for MS applications)

  • Protein A/G magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Formic acid (0.1%)

  • Acetonitrile

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cell pellet with lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2 hours at 4°C.

    • Wash the beads three times with wash buffer.

  • Elution and Digestion:

    • Elute the bound p53 protein using elution buffer.

    • Immediately neutralize the eluate with neutralization buffer.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: In-Gel Digestion of p53 from SDS-PAGE for Mass Spectrometry

This protocol is suitable for the identification and characterization of p53 from complex protein mixtures separated by gel electrophoresis.

Materials:

  • SDS-PAGE reagents

  • Coomassie Brilliant Blue or silver stain

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 25 mM ammonium bicarbonate)

  • Alkylation solution (55 mM IAA in 25 mM ammonium bicarbonate)

  • Trypsin (MS-grade)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

  • Acetonitrile

Procedure:

  • SDS-PAGE and Staining:

    • Separate the protein sample by 1D or 2D SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain.

  • Excision and Destaining:

    • Excise the protein band corresponding to the molecular weight of p53.

    • Cut the gel piece into small cubes (approx. 1x1 mm).

    • Destain the gel pieces with destaining solution until the gel is clear.

  • Reduction and Alkylation:

    • Incubate the gel pieces in reduction solution at 56°C for 1 hour.

    • Cool to room temperature and replace the reduction solution with alkylation solution.

    • Incubate in the dark at room temperature for 45 minutes.

  • Digestion:

    • Wash the gel pieces with 25 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • Rehydrate the gel pieces in a minimal volume of trypsin solution (10-20 ng/µL in 25 mM ammonium bicarbonate) on ice for 1 hour.

    • Add enough 25 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides by incubating the gel pieces with extraction buffer for 15 minutes.

    • Repeat the extraction step twice.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analysis Cultured_Cells Cultured Cells Cell_Lysis Cell Lysis Cultured_Cells->Cell_Lysis Tissue_Sample Tissue Sample Tissue_Sample->Cell_Lysis Immunoprecipitation Immunoprecipitation (p53 Enrichment) Cell_Lysis->Immunoprecipitation SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE In_Solution_Digestion In-Solution Digestion Immunoprecipitation->In_Solution_Digestion In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion Peptide_Cleanup Peptide Cleanup (SPE) In_Gel_Digestion->Peptide_Cleanup In_Solution_Digestion->Peptide_Cleanup LC_MS_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis signaling_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation & Function cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53_Activation p53 Activation (Phosphorylation, Acetylation) DNA_Damage->p53_Activation Oncogene_Activation Oncogene Activation Oncogene_Activation->p53_Activation MDM2 MDM2 p53_Activation->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair p53_Activation->DNA_Repair p53_Degradation p53 Degradation (Ubiquitination) p53_Degradation->p53_Activation inhibits MDM2->p53_Degradation promotes

References

Troubleshooting & Optimization

Technical Support Center: STR-V-53

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving STR-V-53 in Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound in DMSO, a systematic approach is recommended. First, verify the purity and identity of your compound. Ensure the DMSO is of high purity and anhydrous, as absorbed water can significantly impact its solvating power for some organic compounds.[1] Initial mechanical assistance such as vortexing is recommended. If the compound remains insoluble, gentle warming (e.g., to 37°C) or sonication in a water bath can aid dissolution.[2][3]

Q2: Could the quality or handling of DMSO be the cause of the solubility issue?

A2: Yes, the quality of the DMSO is a critical factor. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can decrease its effectiveness as a solvent for certain nonpolar compounds.[3] It is always best practice to use fresh, anhydrous, high-purity DMSO from a recently opened bottle.[1][3] Store DMSO in a tightly sealed container in a dry environment to minimize moisture absorption.

Q3: I've tried warming and sonication, but this compound still won't dissolve. What is the next step?

A3: If initial methods fail, consider preparing a more dilute stock solution. It's possible the intended concentration exceeds the solubility limit of this compound in DMSO.[1] If lowering the concentration is not feasible for your experimental design, exploring alternative solvents or co-solvent systems may be necessary.[2]

Q4: My this compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?

A4: This common issue is known as "crashing out." this compound is likely highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions.[2][4] When the DMSO stock is diluted into an aqueous medium, the solvent polarity increases dramatically, causing the compound to precipitate.[2] To prevent this, try making intermediate dilutions of your concentrated stock in pure DMSO before adding it to the aqueous solution. It is also crucial to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing or mixing vigorously to ensure rapid and uniform dispersion.[2] The final DMSO concentration in your assay should be kept as low as possible, often below 1% and sometimes as low as 0.1%, to minimize both solvent effects on the biological system and precipitation issues.[4]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, follow this step-by-step guide:

  • Verify Compound and Solvent Quality:

    • Confirm the identity and purity of the this compound.

    • Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][3] DMSO is hygroscopic and can absorb water over time, which may reduce its solvating capacity.[1]

  • Standard Dissolution Protocol:

    • Add the calculated volume of high-purity DMSO to the vial containing this compound.

    • Vortex the solution for 1-2 minutes.

  • Physical Dissolution Aids:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes to break up any precipitate.[2]

    • Gentle Warming: Warm the solution to 37°C. Be cautious, as prolonged exposure to heat can degrade some compounds.[2]

  • Concentration Adjustment:

    • If the compound remains insoluble, try preparing a more dilute solution. The desired concentration may be above the compound's solubility limit.[1]

  • Alternative Solvents & Co-Solvents:

    • If DMSO is not effective or is incompatible with your experiment, consider alternative solvents. The choice of solvent should always be verified for compatibility with your downstream applications (e.g., cell culture).[1]

    • A co-solvent system, using a mixture of solvents, can sometimes enhance solubility.[2]

Alternative Solvents and Their Properties

The following table summarizes alternative solvents that may be used for compounds with poor solubility in DMSO. Compatibility with the specific experimental system is crucial.

SolventPolarityBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic189A powerful solvent for a wide range of compounds, but can be problematic in aqueous dilutions.[2][5]
N,N-Dimethylformamide (DMF) Polar Aprotic153Similar to DMSO in solvating power for many compounds.[1]
Ethanol (EtOH) Polar Protic78.4Less toxic than many other organic solvents and often used in cell culture at low concentrations.[3]
Methanol (MeOH) Polar Protic64.7A strong solvent, but can be toxic to cells.[3]
Acetone Polar Aprotic56Can be used for some applications, but its volatility can be a concern.[3]

Experimental Protocol for Solubilization of this compound

This protocol outlines a standard procedure for attempting to dissolve this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath set to 37°C

Procedure:

  • Calculate Solvent Volume: Based on the molecular weight of this compound and the desired stock concentration, calculate the required volume of DMSO.

  • Add Solvent: Carefully add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution for any undissolved particles.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. After sonication, vortex again and inspect the solution.

  • Gentle Warming (if necessary): If undissolved material remains, place the vial in a heating block or water bath at 37°C for 10-15 minutes. Intermittently vortex the solution during this time. Caution: Do not overheat, as this may degrade the compound.[2]

  • Final Assessment: After these steps, visually inspect the solution. A clear solution indicates successful dissolution. If particulates remain, the compound may not be soluble at the desired concentration under these conditions.

  • Storage: Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]

Troubleshooting Workflow for this compound Dissolution

G start Start: this compound Insoluble in DMSO check_quality Verify Compound Purity and use fresh, anhydrous DMSO start->check_quality vortex Vortex for 1-2 minutes check_quality->vortex is_dissolved1 Is it dissolved? vortex->is_dissolved1 sonicate Sonicate for 5-10 minutes is_dissolved1->sonicate No success Success: Store solution at -20°C or -80°C is_dissolved1->success Yes is_dissolved2 Is it dissolved? sonicate->is_dissolved2 warm Gently warm to 37°C is_dissolved2->warm No is_dissolved2->success Yes is_dissolved3 Is it dissolved? warm->is_dissolved3 lower_conc Try a lower concentration is_dissolved3->lower_conc No is_dissolved3->success Yes is_dissolved4 Is it dissolved? lower_conc->is_dissolved4 alt_solvent Consider alternative solvents (DMF, EtOH) or a co-solvent system is_dissolved4->alt_solvent No is_dissolved4->success Yes fail Consult technical data sheet or contact supplier alt_solvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Optimizing STR-V-53 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of STR-V-53, a novel modulator of the p53 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments with a novel compound like this compound, it is advisable to test a broad concentration range to determine the dose-response curve for your specific cell line and assay. A logarithmic or semi-logarithmic dilution series is recommended. A common starting point is to test concentrations from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window.

Q2: How do I determine the optimal incubation time for this compound?

A2: The optimal incubation time depends on the mechanism of action of this compound and the biological question being addressed. A time-course experiment is recommended.[1] Treat your cells with a fixed, effective concentration of this compound and measure the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1][2]

Q3: What is the best way to dissolve and store this compound?

A3: Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q4: Can serum in the culture medium affect the activity of this compound?

A4: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low.2. Incubation time is too short.3. Compound degradation.1. Test a higher concentration range (e.g., up to 100 µM).2. Perform a time-course experiment to determine the optimal incubation period.3. Ensure proper storage of this compound stock solutions (aliquoted, at -20°C or -80°C, protected from light).
High cell death or cytotoxicity observed. 1. This compound concentration is too high.2. Solvent (DMSO) toxicity.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration.[2]2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (cells treated with DMSO alone) to assess its effect.[1][2]
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions.2. Pipetting errors during serial dilutions.3. Cell line integrity issues.1. Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1]2. Ensure accurate and consistent pipetting techniques and calibrate pipettes regularly.3. Authenticate cell lines using Short Tandem Repeat (STR) profiling and routinely test for mycoplasma contamination.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

Objective: To determine the effective concentration range of this compound for a specific cell line and assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Reagents for your specific assay (e.g., cell viability reagent)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[1]

  • Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay or a target-specific functional assay).

  • Data Analysis: Plot the assay signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Visualizations

p53_signaling_pathway DNA_Damage DNA Damage (e.g., UV, IR) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Oncogene_Activation Oncogene Activation p53 p53 Oncogene_Activation->p53 ATM_ATR->p53 phosphorylates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 BAX BAX p53->BAX MDM2->p53 degrades Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis STR_V_53 This compound STR_V_53->MDM2 inhibits

Caption: Hypothetical signaling pathway for this compound action.

experimental_workflow Start Start: Prepare this compound Stock Dose_Response Dose-Response Assay (1 nM - 100 µM) Start->Dose_Response Determine_Optimal_Conc Determine Optimal Concentration (EC50/IC50) Dose_Response->Determine_Optimal_Conc Time_Course Time-Course Assay (6 - 72 hours) Determine_Optimal_Time Determine Optimal Incubation Time Time_Course->Determine_Optimal_Time Determine_Optimal_Conc->Time_Course Functional_Assay Perform Functional Assays Determine_Optimal_Time->Functional_Assay

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic Start Inconsistent Results? Cell_Culture Cell Culture Conditions Consistent? Start->Cell_Culture Yes Pipetting Pipetting Technique Accurate? Cell_Culture->Pipetting Yes Solution_Standardize Standardize Protocols Cell_Culture->Solution_Standardize No Cell_Line Cell Line Authenticated? Pipetting->Cell_Line Yes Solution_Calibrate Calibrate Pipettes Pipetting->Solution_Calibrate No Solution_Authenticate Authenticate Cell Line (STR) Cell_Line->Solution_Authenticate No

Caption: Logical relationships for troubleshooting inconsistent results.

References

Technical Support Center: STR-V-53 Off-Target Effects and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the novel histone deacetylase (HDAC) inhibitor, STR-V-53. Given that specific data for this compound is not widely available, this guide also serves as a general framework for investigating and mitigating off-target effects of novel HDAC inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for HDAC inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins or pathways other than its primary therapeutic target. For HDAC inhibitors such as this compound, these effects can lead to unexpected toxicity, reduced efficacy, and confounding experimental results. Identifying and mitigating these effects is crucial for the development of safe and effective therapeutics.

Q2: What are the known or potential off-targets for hydroxamate-based HDAC inhibitors, a class to which this compound may belong?

A2: While the specific off-target profile of this compound requires experimental determination, studies on other hydroxamate-based HDAC inhibitors have identified common off-targets. One notable example is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[1] Other potential off-targets can include other zinc-dependent metalloenzymes due to the chelating nature of the hydroxamate group.

Q3: How can I determine the off-target profile of this compound in my experimental system?

A3: Several unbiased, genome-wide methods can be employed. Chemical proteomics, such as affinity-capture mass spectrometry, is a powerful technique to identify direct binding partners of this compound from cell lysates.[1][2] Additionally, cellular thermal shift assays (CETSA) or thermal proteome profiling (TPP) can identify target engagement and off-target binding in a cellular context without modifying the compound.

Q4: What is the difference between selectivity and specificity in the context of this compound's activity?

A4: Selectivity refers to the ability of this compound to discriminate between different HDAC isoforms or between HDACs and other proteins, binding to some with higher affinity than others. Specificity, in its strictest sense, would imply that this compound binds exclusively to its intended target and nothing else, which is rarely achieved. Therefore, characterizing the selectivity profile is a more practical goal in drug development.[3]

Q5: Can off-target effects of this compound be beneficial?

A5: In some cases, off-target effects can contribute to the therapeutic efficacy of a drug through polypharmacology. For instance, an off-target interaction that inhibits a cancer cell survival pathway could be advantageous. However, such effects must be carefully characterized to distinguish them from unintended toxicities.

Troubleshooting Guides

Problem 1: Unexpected Cell Toxicity or Phenotype Observed with this compound Treatment

Possible Cause: Off-target activity of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended HDAC target in your cells at the concentrations used. This can be done by measuring the acetylation of known HDAC substrates (e.g., histones, tubulin) via Western blot.

  • Dose-Response Analysis: Perform a careful dose-response curve to determine if the unexpected phenotype tracks with the IC50 for the primary target or suggests a different potency, which might indicate an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different HDAC inhibitor that targets the same isoform(s). If the phenotype is unique to this compound, it is more likely to be an off-target effect.

  • Inactive Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help to rule out effects due to the chemical scaffold itself, independent of target inhibition.

  • Off-Target Prediction and Validation:

    • Computational Prediction: Use in silico tools to predict potential off-targets based on the chemical structure of this compound.

    • Experimental Validation: Screen this compound against a panel of common off-targets (e.g., kinases, GPCRs, other metalloenzymes). Commercially available screening services can provide broad profiling.

    • Unbiased Proteomics: Employ chemical proteomics or thermal proteome profiling to identify unanticipated binding partners in your specific cell model.[1][2]

Problem 2: Discrepancy Between In Vitro Potency and Cellular Activity of this compound

Possible Cause: Poor cell permeability, active efflux, or engagement with intracellular off-targets that affect compound availability or cellular response.

Troubleshooting Steps:

  • Assess Cell Permeability: Utilize assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if this compound can cross the cell membrane.

  • Investigate Efflux Pumps: Test whether co-incubation with inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) enhances the cellular activity of this compound.

  • Measure Intracellular Compound Concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of this compound inside the cells.

  • Evaluate Structure-Tissue Exposure/Selectivity Relationship (STR): Consider that even minor structural modifications can alter a compound's distribution in different cellular compartments or tissues, which can impact its activity.[4][5][6]

Data Presentation: Profiling Off-Target Interactions

A crucial step in characterizing a novel HDAC inhibitor like this compound is to quantify its interactions with a range of potential off-targets. This data is best presented in structured tables for clear comparison.

Table 1: Example Selectivity Panel for this compound (Biochemical Assay)

Target FamilySpecific TargetActivity (% Inhibition @ 1 µM)IC50 (nM)Assay Type
HDAC HDAC1 (On-Target) 98% 15 Biochemical
HDAC295%25Biochemical
HDAC385%150Biochemical
HDAC640%>1000Biochemical
HDAC825%>5000Biochemical
Other Metalloenzymes MBLAC265%850Biochemical
Carbonic Anhydrase II10%>10000Biochemical
Kinases Kinase A5%>10000Biochemical
Kinase B8%>10000Biochemical

Table 2: Example Off-Target Profile from Chemical Proteomics

Off-Target ProteinFold Enrichment over Controlp-valueCellular LocalizationPutative Function
Metallo-beta-lactamase domain-containing protein 2 (MBLAC2)[1]15.2<0.001CytoplasmPalmitoyl-CoA hydrolase
Protein X8.7<0.005NucleusTranscription Factor
Protein Y4.1<0.05MitochondriaMetabolic Enzyme
Aldehyde dehydrogenase 2 (ALDH2)[1]3.5<0.05MitochondriaAldehyde metabolism

Experimental Protocols

Protocol: Affinity-Capture Mass Spectrometry for Off-Target Identification

This protocol provides a method to identify the direct and indirect cellular targets of this compound.[1][2]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). A control compound, structurally similar but inactive, should also be synthesized.

  • Cell Culture and Lysate Preparation: Culture relevant cell lines to high density. Lyse the cells in a non-denaturing buffer with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Capture: Immobilize the this compound probe onto beads (e.g., streptavidin-coated beads if using a biotin (B1667282) tag). Incubate the beads with the cell lysate to allow the inhibitor to bind to its targets.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis:

    • Run the eluate on an SDS-PAGE gel and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were significantly enriched by the this compound probe compared to the control beads and the inactive compound.

Mandatory Visualizations

experimental_workflow Workflow for Off-Target Identification and Mitigation cluster_identification Off-Target Identification cluster_validation Validation & Characterization cluster_mitigation Mitigation Strategies in_silico In Silico Prediction biochem Biochemical Screens (e.g., Kinase Panels) in_silico->biochem Guide Panel Selection dose_response Dose-Response Analysis biochem->dose_response proteomics Chemical Proteomics (Affinity Capture-MS) orthogonal Orthogonal Assays proteomics->orthogonal thermal Thermal Proteome Profiling (CETSA/TPP) thermal->orthogonal inactive_control Inactive Analog Control dose_response->inactive_control knockdown Target Knockdown/out orthogonal->knockdown sar Structure-Activity Relationship (SAR) inactive_control->sar knockdown->sar protac PROTAC Development sar->protac delivery Targeted Delivery sar->delivery

Caption: Workflow for identifying, validating, and mitigating off-target effects.

signaling_pathway Potential Off-Target Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway STR_V_53 This compound HDAC1 HDAC1 STR_V_53->HDAC1 Inhibition MBLAC2 MBLAC2 STR_V_53->MBLAC2 Inhibition (Off-Target) Histones Histones HDAC1->Histones Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Repression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Lipid_Metabolism Lipid Metabolism MBLAC2->Lipid_Metabolism Hydrolysis Vesicle_Trafficking Extracellular Vesicle Trafficking Lipid_Metabolism->Vesicle_Trafficking

Caption: On-target vs. a potential off-target pathway affected by this compound.

References

troubleshooting STR-V-53 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STR-V-53. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions related to the use of this compound.

Troubleshooting Guides

This section provides answers to specific issues that may arise during your experiments with this compound.

Question: Why am I observing significant variability in my IC50 values for this compound across replicate experiments?

Answer: Inconsistent IC50 values for this compound can stem from several factors, ranging from cell culture conditions to assay execution. A common source of variability is inconsistent cell seeding density. Ensure that cells are evenly distributed in each well and that the cell number is consistent across all plates and experiments. Another potential issue is the age and passage number of the cell line, as cellular responses can change over time. It is recommended to use cells within a consistent, low passage number range. Finally, variability in the preparation of this compound serial dilutions can lead to inconsistent results. Always prepare fresh dilutions for each experiment from a validated stock solution.

Question: I am not seeing the expected decrease in the phosphorylation of the target protein following this compound treatment in my Western Blots. What could be the cause?

Answer: Several factors could contribute to the lack of a discernible decrease in target protein phosphorylation. Firstly, ensure that the treatment time and concentration of this compound are optimal for the cell line you are using. A time-course and dose-response experiment may be necessary to determine the ideal conditions. Secondly, the lysis buffer used may not be effectively preserving the phosphorylation status of the protein. It is crucial to use a lysis buffer containing fresh phosphatase and protease inhibitors. Lastly, verify the specificity and sensitivity of your primary antibody for the phosphorylated target. It is advisable to include appropriate positive and negative controls to validate the antibody's performance.

Question: My qPCR results for downstream gene targets of the this compound pathway show high standard deviations between biological replicates. How can I improve the consistency?

Answer: High variability in qPCR results often points to inconsistencies in the experimental workflow. Begin by ensuring the quality and integrity of your extracted RNA. Use a spectrophotometer to check the A260/280 and A260/230 ratios and consider running an agarose (B213101) gel to visualize RNA integrity. Inconsistent reverse transcription efficiency can also introduce variability. Ensure you are using a consistent amount of high-quality RNA for each cDNA synthesis reaction. Finally, optimize your primer and probe concentrations and verify their efficiency. A standard curve should be run to ensure the primers are performing optimally.

Frequently Asked Questions (FAQs)

Question: What is the recommended storage condition for this compound?

Answer: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a solvent, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Question: What is the recommended solvent for reconstituting this compound?

Answer: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Question: How should I prepare working solutions of this compound from the stock solution?

Answer: To prepare working solutions, perform serial dilutions of the this compound stock solution in your desired cell culture medium. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy and avoid degradation of the compound.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data based on internal validation experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Standard Deviation (nM)
MCF-7Breast505
A549Lung12015
HCT116Colon758
U-87 MGGlioblastoma20025

Table 2: Expected Fold Change in Gene Expression Following this compound Treatment (100 nM for 24 hours)

GeneFunctionExpected Fold ChangeStandard Deviation
Gene ACell Cycle-2.50.3
Gene BApoptosis3.00.4
Gene CProliferation-4.00.5

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

2. Western Blotting for Phosphorylated Target Protein

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the determined time.

  • Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip and re-probe the membrane for the total target protein and a loading control (e.g., β-actin or GAPDH).

3. Quantitative PCR (qPCR) for Gene Expression Analysis

  • Treat cells with this compound as described for the Western Blot protocol.

  • Extract total RNA from the cells using a column-based kit or TRIzol reagent.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from a consistent amount of RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing cDNA, primers for the target gene and a reference gene, and a suitable qPCR master mix.

  • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

STR_V_53_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (Inhibited by this compound) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression STR_V_53 This compound STR_V_53->Target_Kinase

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Inconsistent IC50 Values Check_Cells Check Cell Culture (Passage #, Seeding Density) Start->Check_Cells Prepare_Dilutions Review Dilution Preparation (Fresh, Accurate) Check_Cells->Prepare_Dilutions Assay_Protocol Verify Assay Protocol (Incubation Times, Reagents) Prepare_Dilutions->Assay_Protocol Consistent_Results Consistent Results Assay_Protocol->Consistent_Results

Caption: Workflow for troubleshooting IC50 variability.

Error_Source_Identification cluster_sources Potential Sources of Error Variability Experimental Variability Reagents Reagent Quality Variability->Reagents Protocol Protocol Execution Variability->Protocol Equipment Equipment Calibration Variability->Equipment Biological Biological System Variability->Biological

Caption: Logical diagram for identifying sources of experimental error.

STR-V-53 In Vitro Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using STR-V-53 in in vitro experiments. The following information assumes this compound is a small molecule inhibitor and provides generalized advice applicable to similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the in vitro evaluation of this compound.

Question Potential Causes Troubleshooting Steps
1. Why am I observing high variability in my IC50 values for this compound across replicate experiments? 1. Inconsistent cell seeding density.2. This compound instability in solution.3. Fluctuation in incubation times.4. Cell line heterogeneity.1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.3. Standardize all incubation periods precisely.4. Use cells from a similar passage number for all experiments.
2. My cell viability assay results do not correlate with the expected target inhibition. What could be the reason? 1. The chosen assay endpoint may not be appropriate.2. The timing of the assay is not optimal to observe effects.3. Off-target effects of this compound.4. The compound may have cytostatic rather than cytotoxic effects.1. Use an orthogonal assay to confirm viability results (e.g., compare a metabolic assay like MTT with a cytotoxicity assay like LDH release).2. Perform a time-course experiment to determine the optimal time point for assessing both target inhibition and cell viability.3. Test for off-target activity or use a rescue experiment with a downstream effector.4. Measure cell proliferation over time (e.g., using live-cell imaging) to distinguish between cytostatic and cytotoxic effects.
3. This compound appears to be precipitating in the cell culture medium. How can I address this solubility issue? 1. The concentration of this compound exceeds its solubility limit in aqueous media.2. The solvent used for the stock solution (e.g., DMSO) is at too high a final concentration in the medium.1. Test the solubility of this compound in the culture medium prior to the experiment.2. Lower the final concentration of the solvent (e.g., keep final DMSO concentration below 0.1%).3. Consider using a formulation aid, such as a cyclodextrin, if compatible with your experimental system.

Quantitative Data Summary

The following tables provide example data for the in vitro characterization of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
A549Lung120
U87 MGGlioblastoma75
PC-3Prostate250

Table 2: Dose-Dependent Effect of this compound on MCF-7 Cell Viability (72h Treatment)

This compound Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
1085 ± 5.1
5052 ± 3.8
10025 ± 2.9
5008 ± 1.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Target Engagement
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (and its phosphorylated form) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation STR_V_53 This compound STR_V_53->PI3K Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

G cluster_assays Efficacy Assays Start Start: Prepare Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate for Specified Duration (e.g., 72h) Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Target Target Engagement Assay (e.g., Western Blot) Incubate->Target Analyze Data Analysis: Calculate IC50, Assess Target Inhibition Viability->Analyze Target->Analyze End End: Report Results Analyze->End

Caption: General experimental workflow for assessing the in vitro efficacy of this compound.

G Start High IC50 Variability Observed CheckCells Are cell passage number and seeding density consistent? Start->CheckCells YesCells Yes CheckCells->YesCells Yes NoCells No CheckCells->NoCells No CheckCompound Is this compound stock prepared fresh? YesCells->CheckCompound FixCells Action: Standardize cell handling protocol. NoCells->FixCells YesCompound Yes CheckCompound->YesCompound Yes NoCompound No CheckCompound->NoCompound No CheckAssay Is the assay protocol (e.g., incubation time) strictly followed? YesCompound->CheckAssay FixCompound Action: Prepare fresh stock and aliquot. NoCompound->FixCompound YesAssay Yes CheckAssay->YesAssay Yes NoAssay No CheckAssay->NoAssay No Final Consider cell line instability or other confounding factors. YesAssay->Final FixAssay Action: Adhere strictly to the validated protocol. NoAssay->FixAssay

Caption: Troubleshooting logic for inconsistent IC50 values.

STR-V-53 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STR-V-53. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor designed for cancer research. It functions by disrupting the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2. By inhibiting MDM2, this compound stabilizes p53, allowing it to accumulate in the nucleus, activate downstream target genes, and induce cell cycle arrest and apoptosis in cancer cells. The p53 pathway is a critical cellular stress response network.[1]

Q2: What are the most common stability issues observed with this compound in long-term experiments?

This compound is a hydrophobic compound and can present several stability challenges in aqueous-based cell culture media, especially during long-term incubation.[2] The most frequently reported issues are:

  • Precipitation: The compound may "crash out" or precipitate from the solution, appearing as cloudiness, crystals, or an amorphous solid. This is often due to its low aqueous solubility being exceeded.[3]

  • Loss of Activity: A gradual or sudden decrease in the compound's expected biological effect over time. This can be due to chemical degradation (e.g., hydrolysis, oxidation) or non-specific binding to labware.[4]

  • Adsorption: The compound may adsorb to the surfaces of plastic containers, such as flasks, plates, and pipette tips, which reduces its effective concentration in the medium.[3]

Q3: How should I prepare and store stock solutions of this compound?

To ensure maximum stability and reproducibility, follow these guidelines:

  • Solvent Selection: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored correctly, the DMSO stock is stable for at least six months.

  • Working Solutions: When preparing working dilutions in cell culture media, always add the stock solution to pre-warmed (37°C) media and mix immediately and thoroughly to prevent precipitation.[2] The final concentration of DMSO in the culture medium should be kept low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format for specific problems you may encounter.

Guide 1: Compound Precipitation in Cell Culture Media

Issue: I observe a precipitate in my cell culture plates after adding this compound.

This is a common issue for hydrophobic compounds like this compound. The troubleshooting workflow below can help identify the cause.

G start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After hours/days in incubator q1->delayed Delayed cause1 Potential Cause: - Final concentration too high - Rapid dilution / poor mixing - Cold media used immediate->cause1 cause2 Potential Cause: - Media evaporation - Temperature fluctuations - pH shift from cell metabolism delayed->cause2 sol1 Solution: 1. Lower final concentration. 2. Perform serial dilutions. 3. Add stock to pre-warmed (37°C) media while vortexing. cause1->sol1 sol2 Solution: 1. Ensure proper incubator humidity. 2. Minimize time plates are outside incubator. 3. Change media more frequently. cause2->sol2

Caption: Troubleshooting workflow for this compound precipitation.

Q: I added my this compound stock solution to the cell culture medium and it immediately turned cloudy. What happened?

A: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it has poor solubility.[2]

  • Potential Causes & Solutions:

    • High Final Concentration: Your target concentration may exceed the solubility limit of this compound in the media. Solution: Perform a dose-response experiment to find the maximum soluble concentration and work below that limit.

    • Rapid Dilution: Adding a concentrated stock directly to a large volume of media can cause localized high concentrations and immediate precipitation. Solution: Use a serial dilution approach. First, create an intermediate dilution of your stock in pre-warmed media, then add this to the final culture volume.[2]

    • Low Temperature: The solubility of many compounds decreases at lower temperatures. Solution: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[3]

Q: The media looked clear initially, but after a day in the incubator, I see crystals forming in the wells. What is the cause?

A: Delayed precipitation is often caused by changes in the media conditions over time.

  • Potential Causes & Solutions:

    • Media Evaporation: Over the course of a long-term experiment, water can evaporate from the culture plates, increasing the effective concentration of this compound above its solubility limit.[5] Solution: Ensure the incubator is properly humidified and use low-evaporation lids or sealing membranes.[3]

    • Temperature Fluctuations: Repeatedly removing plates from the incubator can cause temperature cycling, which may affect compound solubility.[2] Solution: Minimize the time that culture vessels are outside the incubator.

    • pH Changes: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic), which can alter the solubility of pH-sensitive compounds. Solution: Monitor the pH of your culture medium. More frequent media changes may be necessary, especially in dense cultures.[2]

Guide 2: Loss of Compound Activity Over Time

Issue: this compound shows good activity in short-term assays, but its potency seems to decrease in experiments lasting several days.

A: This suggests that the effective concentration of active this compound is decreasing during the incubation period. This can be due to chemical degradation of the compound or its physical loss from the solution.[4]

G start Loss of Activity Observed q1 Is compound concentration stable in media (no cells)? start->q1 yes1 No, concentration decreases q1->yes1 No no1 Yes, concentration is stable q1->no1 Yes cause1 Potential Cause: - Chemical Degradation (Hydrolysis, Oxidation) - Adsorption to Plastic yes1->cause1 q2 Does concentration decrease in the presence of cells? no1->q2 sol1 Solution: - Change media more frequently. - Use low-binding plates. - Add antioxidants (if oxidation is suspected). cause1->sol1 yes2 Yes, faster than cell-free q2->yes2 Yes no2 No, stable or similar to cell-free q2->no2 No cause2 Potential Cause: - Cellular Metabolism yes2->cause2 recheck Re-evaluate experimental setup: - Cell health - Assay variability no2->recheck sol2 Solution: - Increase dosing frequency. - Characterize metabolites. cause2->sol2

Caption: Decision tree for diagnosing loss of this compound activity.

Q: How can I determine if this compound is degrading in my cell culture medium?

A: The best approach is to perform a stability study in your specific cell culture medium.[4]

  • Experiment: Incubate this compound in your complete cell culture medium (without cells) under normal experimental conditions (37°C, 5% CO2).

  • Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and measure the concentration of the intact parent compound using an analytical method like HPLC-MS.[6]

  • Interpretation: A significant decrease in concentration over time indicates chemical instability. Common causes include:

    • Hydrolysis: The compound is cleaved by water. This can be pH-dependent.[3]

    • Oxidation: The compound reacts with dissolved oxygen.[3]

  • Solution: If degradation is confirmed, the most practical solution is to perform more frequent media changes with freshly prepared this compound to maintain a consistent concentration.[2]

Q: Could my cells be metabolizing this compound?

A: Yes, cellular enzymes can metabolize drugs into inactive forms.

  • Experiment: To test this, compare the stability of this compound in culture medium with cells versus without cells.[4]

  • Interpretation: If the concentration of this compound decreases significantly faster in the presence of cells, it suggests cellular metabolism is occurring.[4]

  • Solution: This is a more complex issue. It may require more frequent dosing or considering the activity of potential metabolites in your experimental interpretation.

Data Summary

The following tables summarize the stability profile of this compound under various conditions, as determined by HPLC-MS analysis.

Table 1: Stability of this compound (10 µM) in Aqueous Buffers after 72 hours at 37°C

Buffer SystempH% this compound RemainingObservation
Phosphate-Buffered Saline (PBS)7.485%Slight degradation
DMEM + 10% FBS7.492%Stabilizing effect of serum
RPMI-1640 + 10% FBS7.291%Similar to DMEM
Acidic Buffer5.065%Significant degradation
Basic Buffer8.578%Moderate degradation

Data suggests this compound is most stable at physiological pH and that serum components may enhance its stability in solution.[4]

Table 2: Effect of Temperature on this compound (10 µM) Stability in DMEM + 10% FBS

Incubation Time4°C25°C (Room Temp)37°C
24 hours >99%98%97%
48 hours >99%95%94%
72 hours 99%91%92%

Data indicates that while this compound is relatively stable at 37°C over 72 hours, degradation is accelerated compared to refrigerated conditions.

Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Cell Culture Media

This protocol helps determine the maximum soluble concentration of this compound in your specific experimental medium.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into your complete cell culture medium (pre-warmed to 37°C). Aim for a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Visual Inspection: Immediately after dilution and at several time points (e.g., 1, 4, and 24 hours), visually inspect each well for any signs of precipitation (cloudiness or crystals). Microscopic examination can also be used for higher sensitivity.[7]

  • Quantitative Analysis (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound via HPLC or UV-Vis spectroscopy.

  • Determination: The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit under your experimental conditions.

Protocol 2: Long-Term Stability Assessment in Cell Culture

This protocol measures the concentration of this compound over time to assess its stability.[8]

  • Cell Seeding: Seed your cells in multiple plates (e.g., 6-well plates) at your desired density and allow them to attach overnight.

  • Prepare Treatment Media: Prepare a sufficient volume of complete media containing the desired final concentration of this compound. Also, prepare a "cell-free" control plate containing only the treatment media.

  • Treatment: Remove the old medium from the cells and add the freshly prepared this compound-containing medium. Place both the cell plates and the cell-free control plate in a 37°C, 5% CO2 incubator.

  • Time Points: At each designated time point (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the culture supernatant from both a cell-containing well and the corresponding cell-free control well.

  • Sample Preparation: Immediately process the samples. This may involve centrifugation to remove cell debris, followed by protein precipitation (e.g., with acetonitrile) to prepare the sample for analysis.[9]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the parent this compound compound.[6]

  • Data Analysis: Plot the concentration of this compound versus time for both conditions (with and without cells). A decline in concentration indicates instability, and a faster decline in the presence of cells suggests cellular metabolism.[4]

Signaling Pathway

G STRV53 This compound MDM2 MDM2 STRV53->MDM2 p53 p53 MDM2->p53 inhibits Ub Ubiquitination MDM2->Ub E3 Ligase p53->MDM2 activates Degradation Proteasomal Degradation p53->Degradation Accumulation p53 Accumulation & Stabilization p53->Accumulation Ub->p53 Ub->Degradation Transcription Target Gene Transcription (p21, PUMA, BAX) Accumulation->Transcription Outcome Cell Cycle Arrest Apoptosis Transcription->Outcome

Caption: Proposed signaling pathway for this compound.

References

Technical Support Center: Investigating the Toxicity of STR-V-53 on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the specific toxicity of the novel histone deacetylase (HDAC) inhibitor, STR-V-53, on cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected cytotoxic effect of this compound on our cancer cell line. What are the potential reasons?

Several factors could contribute to a lack of cytotoxic effect. Firstly, ensure that the this compound compound is properly dissolved and stable in your culture medium. Some compounds can precipitate out of solution, reducing their effective concentration.[1] Secondly, the cell line you are using may be inherently resistant to HDAC inhibitors. This could be due to a variety of factors, including the expression of drug efflux pumps or alterations in downstream signaling pathways. Finally, the incubation time or concentration range might be insufficient to induce a cytotoxic response. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.

Q2: We are observing high variability in our cytotoxicity assay results with this compound between replicate wells. What could be the cause?

High variability is a common issue in cell-based assays and can stem from several sources.[1] Inconsistent cell seeding is a frequent culprit; ensure you have a homogenous cell suspension and are using appropriate pipetting techniques.[2][3] Another potential cause is the "edge effect" in microplates, where wells on the periphery of the plate evaporate more quickly, leading to changes in media concentration.[4] To mitigate this, avoid using the outer wells of the plate for experimental samples.[3][4] Finally, ensure that the this compound compound is thoroughly mixed in the media before being added to the cells to ensure a uniform concentration across all wells.[1]

Q3: Our control cells (treated with vehicle, e.g., DMSO) are showing significant cell death. Why is this happening?

Toxicity in vehicle-treated control cells can confound your results. The most common reason is a high concentration of the solvent. For instance, DMSO is a common solvent for many compounds, but it can be toxic to cells at concentrations above 0.5%.[1] It is crucial to keep the final solvent concentration as low as possible and consistent across all wells, including the untreated controls.[1] Another possibility is that the cells themselves are unhealthy due to factors like high passage number, over-confluency, or contamination.[1][5] Always use cells that are in the logarithmic growth phase and have been recently tested for mycoplasma contamination.[5][6]

Q4: Can this compound, as an HDAC inhibitor, affect signaling pathways other than those directly related to histone acetylation?

Yes, while the primary targets of HDAC inhibitors are histone deacetylases, these enzymes also have numerous non-histone protein substrates. Therefore, this compound could modulate various cellular processes beyond transcriptional regulation. These can include cell cycle control, DNA damage response, and apoptosis, often through the acetylation of key signaling proteins like p53. It is important to consider these potential off-target or broader effects when interpreting your results.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cytotoxicity Data

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use cells at a consistent and low passage number. Ensure cells are in the logarithmic growth phase and not over-confluent.[1]
Reagent Preparation Prepare fresh dilutions of this compound for each experiment. Ensure the vehicle (e.g., DMSO) is of high purity and the final concentration is kept below 0.5%.[1]
Inconsistent Seeding Density Optimize and standardize cell seeding density for your specific cell line and plate format. Use a cell counter for accurate cell numbers.[1][2]
Edge Effects Avoid using the outer wells of the 96-well plate for critical data points. Fill the peripheral wells with sterile PBS or media to maintain humidity.[4]
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after the addition of this compound. If precipitation occurs, consider using a different solvent or a lower concentration.[1]
Issue 2: High Background in Cytotoxicity Assays

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Microbial Contamination Regularly check cell cultures for any signs of bacterial, yeast, or fungal contamination. Perform routine mycoplasma testing.[5]
Phenol (B47542) Red Interference The phenol red in some culture media can interfere with colorimetric assays like the MTT assay. Consider using a phenol red-free medium during the assay incubation step.[1]
Serum Interference Components in fetal bovine serum (FBS) can sometimes interfere with assays. For LDH assays, high endogenous LDH activity in the serum can be a problem. Consider reducing the serum concentration or using a serum-free medium during the assay.[1]
Handling-Induced Cell Damage Overly vigorous pipetting can damage cell membranes and lead to the release of intracellular components, causing a high background signal in assays like the LDH assay. Handle cells gently.[1][2]

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Visualizations

STR_V_53_Signaling_Pathway Hypothetical Signaling Pathway of this compound Induced Toxicity STR_V_53 This compound HDAC HDAC STR_V_53->HDAC Inhibition Acetylated_Histones Acetylated Histones STR_V_53->Acetylated_Histones Increase Acetylated_p53 Acetylated p53 STR_V_53->Acetylated_p53 Increase Histones Histones HDAC->Histones Deacetylation p53 p53 HDAC->p53 Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis_Genes Activation of Apoptosis Genes (e.g., BAX, PUMA) Acetylated_p53->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Hypothetical signaling pathway of this compound induced toxicity.

Experimental_Workflow Experimental Workflow for Assessing this compound Toxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Maintain Cancer Cell Line Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding STR_V_53_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat with this compound (Dose-Response) STR_V_53_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Desired Time Treatment->Incubation Cytotoxicity_Assay 6. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Acquisition 7. Measure Absorbance Cytotoxicity_Assay->Data_Acquisition Data_Analysis 8. Calculate % Viability/ % Cytotoxicity Data_Acquisition->Data_Analysis IC50_Determination 9. Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Experimental workflow for assessing this compound toxicity.

References

Technical Support Center: Troubleshooting High Background Noise in Immunoassays and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific term "STR-V-53 assay" did not yield targeted results in a public information search. Therefore, this guide addresses common issues and troubleshooting strategies for reducing background noise in widely used immunoassay and cell-based assay formats, which are likely to be relevant to your experimental needs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common causes of high background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in immunoassays?

High background noise in immunoassays can arise from several factors, often related to non-specific binding of reagents or insufficient removal of unbound components.[1][2][3] The primary causes include:

  • Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended proteins or locations on the plate surface.[2]

  • Insufficient Blocking: Inadequate blocking of the plate surface can leave sites open for antibodies to bind non-specifically.

  • Inadequate Washing: Failure to remove all unbound antibodies and reagents is a frequent cause of high background.[2][3]

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of non-specific binding.[4]

  • Reagent Contamination: Contaminated buffers or reagents can introduce substances that generate a background signal.[4]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample.[1][4]

  • Substrate Issues: In enzyme-linked assays, the substrate may be unstable or contaminated, leading to a high background signal.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate

This issue often points to a problem with a common reagent or a systemic step in the protocol.

Troubleshooting Workflow for High Background

start High Background Detected check_secondary Run Secondary Antibody Only Control start->check_secondary secondary_high High Background in Secondary Control? check_secondary->secondary_high primary_issue Issue is with Primary Antibody or Sample secondary_high->primary_issue No secondary_issue Issue is with Secondary Antibody secondary_high->secondary_issue Yes optimize_primary Optimize Primary Ab Concentration - Titrate to lower concentration primary_issue->optimize_primary optimize_secondary Optimize Secondary Ab Concentration - Titrate to lower concentration - Check for cross-reactivity secondary_issue->optimize_secondary optimize_blocking Optimize Blocking Step - Increase incubation time - Change blocking agent optimize_primary->optimize_blocking optimize_washing Optimize Washing Steps - Increase number of washes - Increase wash duration optimize_blocking->optimize_washing check_reagents Check Reagents for Contamination - Prepare fresh buffers optimize_washing->check_reagents

Caption: A decision tree for troubleshooting high background noise.

Detailed Methodologies:

  • Review Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies are a common cause of non-specific binding.

    • Protocol: Perform a titration experiment by preparing serial dilutions of your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

  • Optimize Blocking Step: Insufficient blocking can leave hydrophobic surfaces on the plate exposed, leading to non-specific antibody adherence.[4]

    • Protocol: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). You can also test different blocking agents.[5]

  • Enhance Washing Steps: Inadequate washing may leave unbound antibodies on the plate.[3][6]

    • Protocol: Increase the number of wash cycles (e.g., from 3 to 5). Also, increase the soaking time for each wash to 30-60 seconds to more effectively remove unbound reagents.[3]

Table 1: Common Blocking Agents and Working Concentrations

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common, general-purpose blocking agent.
Non-fat Dry Milk3-5% (w/v)Cost-effective, but may contain phosphoproteins that interfere with some assays.
Normal Serum5-10% (v/v)Use serum from the same species as the secondary antibody to prevent cross-reactivity.[6]
Commercial Blocking BuffersVariesOften optimized for specific assay types and can reduce background.[5]
Issue 2: High Background in "No-Antigen" or Negative Control Wells

This suggests that the secondary antibody is binding non-specifically.

Visualizing Antibody Binding

cluster_0 Specific Binding cluster_1 Non-Specific Binding antigen1 Antigen primary1 Primary Ab antigen1->primary1 Binds to target secondary1 Secondary Ab primary1->secondary1 Binds to Primary Ab surface Plate Surface secondary2 Secondary Ab surface->secondary2 Binds directly to surface

Caption: Diagram of specific versus non-specific antibody binding.

Detailed Methodologies:

  • Run a Secondary Antibody Control: To isolate the cause, run a control that omits the primary antibody.[6] If you still see a high background, the secondary antibody is the likely culprit.

  • Use Pre-adsorbed Secondary Antibodies: If your sample contains endogenous immunoglobulins, your secondary antibody might be binding to them.

    • Protocol: Use a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity.

  • Check Blocking Buffer Compatibility: Never use a blocking buffer containing serum from the same species as your primary antibody.[6] For example, if you are using a mouse primary antibody, do not use normal mouse serum for blocking, as the anti-mouse secondary antibody will bind to it.

Issue 3: High Background in Cell-Based Assays (Autofluorescence)

In fluorescence-based cellular assays, the cells themselves or components of the media can emit light, causing high background.[7]

Troubleshooting Steps:

  • Identify Autofluorescence: Prepare a control sample of cells that goes through all the processing steps (fixation, permeabilization) but without the addition of any fluorescent labels.[7] If you observe fluorescence in this sample, it is likely due to autofluorescence.

  • Use Quenching Agents: For fixed cells, autofluorescence can sometimes be quenched.

    • Protocol: After fixation and permeabilization, incubate cells with a quenching agent like sodium borohydride (B1222165) (0.1% in PBS for 30 minutes).

  • Optimize Sample Preparation: For samples with high protein content, consider deproteinization using a spin filter, as proteins can be a source of autofluorescence.[8]

Table 2: Common Interfering Substances in Samples and Recommended Limits

Interfering SubstanceRecommended Maximum Concentration
NADH< 10 µM
Glutathione< 50 µM
DTT< 10 µM
β-mercaptoethanol< 10 µM
Data compiled from various assay kit manuals.[8]

General Assay Workflow with Noise Reduction Checkpoints

Caption: A generalized immunoassay workflow highlighting key checkpoints for background noise reduction.

References

STR-V-53 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental mTORC1 inhibitor, STR-V-53. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

General Information

Q1: What is the mechanism of action for this compound?

This compound is an allosteric inhibitor of the mammalian Target of Rapamycin Complex 1 (mTORC1). It functions by binding to the FKBP12 protein, and this complex then interacts with the FRB domain of mTOR, preventing the phosphorylation of its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1] This inhibition ultimately disrupts protein synthesis and cell growth processes.[1]

Q2: In which research areas is this compound typically used?

This compound is primarily utilized in pre-clinical cancer research. It is particularly effective in cell lines exhibiting hyperactive PI3K/Akt/mTOR signaling pathways, which is a common characteristic of many types of cancer.[1]

Experimental Design and Controls

Q3: What are the essential experimental controls when using this compound?

To ensure the validity of your results, the following controls are crucial:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability and signaling.

  • Positive Control: Use a well-characterized mTORC1 inhibitor, such as rapamycin, to compare the efficacy and specificity of this compound.

  • Untreated Control: This baseline control group consists of cells that are not exposed to any treatment and provides a reference for normal cell behavior.

  • Cell-Free Control: To rule out compound interference with assay reagents, include a control with the compound in cell-free media.[2]

Q4: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. A typical starting range for in vitro experiments is between 10 nM and 10 µM.

Troubleshooting Guides
Western Blotting

Q5: I am not observing a decrease in the phosphorylation of S6K1 or 4E-BP1 after this compound treatment. What could be the issue?

Several factors could contribute to this observation:

  • Insufficient Incubation Time: The inhibitory effect of this compound on downstream targets is time-dependent. Ensure you are incubating the cells with the compound for a sufficient duration. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended.

  • Suboptimal Protein Extraction: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation and dephosphorylation.[1] Samples should be kept cold throughout the extraction process.[1]

  • Poor Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Check the antibody datasheet for recommended dilutions and blocking conditions.

  • Inactive Compound: Confirm the proper storage and handling of the this compound stock solution. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Steps for Western Blotting

Issue Possible Cause Recommended Solution
No or Weak Signal Insufficient protein loaded Increase the amount of protein per lane.[1]
Inefficient protein transfer Optimize transfer time and voltage.[1] For large proteins like mTOR (~289 kDa), a wet transfer system is recommended.[1][3]
Antibody concentration too low Increase the primary or secondary antibody concentration or extend incubation times.[1]
High Background Insufficient blocking Increase blocking time or switch from non-fat dry milk to bovine serum albumin (BSA).[1]
Insufficient washing Increase the number and duration of wash steps with TBST.[1]
Antibody concentration too high Decrease the concentration of the primary or secondary antibodies.[1]
Non-specific Bands Antibody cross-reactivity Use a more specific, validated antibody.[1]

| | Protein degradation | Always use fresh protease and phosphatase inhibitors and keep samples on ice.[1] |

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Q6: My cell viability results are inconsistent across replicate wells. What are the common causes?

Inconsistent results in cell viability assays can stem from several sources:

  • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation and temperature fluctuations, which can affect cell growth.[2] It is best practice to fill the outer wells with sterile media or water and not use them for experimental samples.[2]

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.

  • Inconsistent Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reagent and compound delivery.

  • Cell Health: Use cells that are in the exponential growth phase and have a consistent passage number, as high passage numbers can lead to phenotypic changes.[4]

Q7: I am observing a high background signal in my viability assay. What should I do?

High background can obscure the true signal from your cells.[2] Consider the following:

  • Reagent Contamination: Ensure that all assay reagents are sterile and handled using aseptic techniques to prevent bacterial contamination, which can lead to non-specific signal generation.[2]

  • Compound Interference: this compound might directly react with the assay reagents.[2] To test for this, run a control with this compound in cell-free media.[2]

  • Media Components: Phenol (B47542) red in culture media can interfere with colorimetric assays.[2] Consider using phenol red-free media for the duration of the assay.[2]

  • Plate Choice: For luminescence assays, use white plates to maximize the signal.[2] For fluorescence assays, black plates are recommended to minimize background fluorescence.[2]

Summary of Cell Viability Assay Troubleshooting

Issue Possible Cause Recommended Solution
High Variability Edge effects Do not use outer wells for experimental samples; fill them with sterile liquid.[2]
Inconsistent cell seeding Ensure a homogenous cell suspension and optimize seeding density.
Pipetting errors Calibrate pipettes and ensure consistent technique.
High Background Reagent contamination Use sterile techniques and fresh reagents.[2]
Compound interference Run a compound-only control in cell-free media.[2]
Media interference Use phenol red-free media for colorimetric assays.[2]
Low Signal Insufficient cell number Optimize the initial cell seeding density.

| | Incorrect assay choice | Ensure the chosen assay is compatible with your cell line and experimental conditions. |

Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of S6K1.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or controls for the specified duration.

  • Protein Extraction: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.[1]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway

STR_V_53_Pathway STR_V_53 This compound FKBP12 FKBP12 STR_V_53->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 Inhibition S6K1 p-S6K1 mTORC1->S6K1 _4EBP1 p-4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation S6K1->Growth _4EBP1->Growth

Caption: Mechanism of action for this compound.

Experimental Workflow

Western_Blot_Workflow A Cell Treatment with This compound B Protein Extraction (Lysis) A->B C SDS-PAGE B->C D Membrane Transfer C->D E Antibody Incubation D->E F Detection & Analysis E->F

Caption: Western Blot experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Viability Results? CheckSeeding Homogenous Cell Suspension? Start->CheckSeeding CheckEdge Used Outer Wells? CheckSeeding->CheckEdge Yes Sol_Seeding Optimize Cell Suspension Technique CheckSeeding->Sol_Seeding No CheckPipetting Pipettes Calibrated? CheckEdge->CheckPipetting No Sol_Edge Exclude Outer Wells From Analysis CheckEdge->Sol_Edge Yes Sol_Pipetting Calibrate Pipettes & Standardize Technique CheckPipetting->Sol_Pipetting No

Caption: Troubleshooting inconsistent cell viability.

References

Validation & Comparative

Comparative Efficacy Analysis: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Osimertinib (a third-generation inhibitor) and Gefitinib (a first-generation inhibitor) in the context of non-small cell lung cancer (NSCLC) with EGFR mutations.

Quantitative Efficacy Data

The following table summarizes key efficacy data from preclinical and clinical studies comparing Osimertinib and Gefitinib.

ParameterOsimertinibGefitinibReference
IC50 (EGFR T790M) 1-10 nM>1000 nM
IC50 (EGFR L858R) 1-10 nM10-50 nM
Median Progression-Free Survival (PFS) 18.9 months10.2 months
Objective Response Rate (ORR) 80%76%
Median Duration of Response 17.2 months8.5 months
Median Overall Survival (OS) 38.6 months31.8 months

Experimental Protocol: Cell Viability Assay

This protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of Osimertinib and Gefitinib against NSCLC cell lines.

1. Cell Culture:

  • H1975 (EGFR L858R/T790M) and PC-9 (EGFR del19) NSCLC cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Osimertinib and Gefitinib are serially diluted in culture medium to a range of concentrations (e.g., 0.01 nM to 10 µM).

3. Drug Treatment:

  • The culture medium is replaced with medium containing the various concentrations of the drugs.

  • A control group is treated with vehicle (DMSO) only.

  • The cells are incubated for 72 hours.

4. Viability Assessment:

  • Cell viability is assessed using a resazurin-based assay.

  • Resazurin solution is added to each well, and the plates are incubated for 4 hours.

  • Fluorescence is measured using a plate reader at an excitation of 560 nm and an emission of 590 nm.

5. Data Analysis:

  • The fluorescence readings are normalized to the vehicle-treated control wells.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

Osimertinib and Gefitinib both target the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. However, Osimertinib has a distinct advantage in its ability to effectively inhibit the T790M resistance mutation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits T790M T790M Mutation Osimertinib->T790M Inhibits T790M->Gefitinib Confers Resistance

Caption: EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.

A Comparative Analysis of STR-V-53 and Other Known p53-MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel p53-MDM2 inhibitor, STR-V-53, with other well-characterized inhibitors targeting the same interaction. The information presented is intended to offer an objective overview of their performance based on available experimental data, aiding researchers in their drug discovery and development efforts.

Introduction to p53-MDM2 Interaction and Its Inhibition

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulator, Mouse Double Minute 2 homolog (MDM2).[2] MDM2 binds to p53, promoting its degradation and thereby inhibiting its tumor-suppressive activities.[3] Disrupting the p53-MDM2 interaction with small molecule inhibitors is a promising therapeutic strategy to reactivate p53 and trigger tumor cell death.[4] This guide focuses on a comparative evaluation of a novel inhibitor, this compound, against established p53-MDM2 inhibitors.

Quantitative Performance Comparison

The following tables summarize the key in vitro and in vivo performance metrics of this compound in comparison to other known p53-MDM2 inhibitors.

Table 1: In Vitro Biochemical and Cellular Activity

CompoundTarget Binding (Ki, nM)MDM2-p53 Interaction Inhibition (IC50, nM)Cell Growth Inhibition (GI50, µM) (SJSA-1, p53 wild-type)
This compound Data not publicly availableData not publicly availableData not publicly available
Nutlin-3a~90~90[5]~1-2[6]
RG7112~18Data not available~0.18-2.2[7]
MI-2195[8]Data not availableData not available
AMG-232Data not availableData not availableData not available

Table 2: In Vivo Pharmacokinetic Properties (Mouse Models)

CompoundAdministration RouteT1/2 (h)Cmax (ng/mL)Oral Bioavailability (F%)Reference
This compound Data not availableData not availableData not availableData not available
Nutlin-3aOralData not availableData not availableData not available
RG7388 (a derivative of RG7112)Oral1.6Data not available80[6]
MI-219OralData not availableData not availableGood in rats and mice[6]
Compound 7 (spiro-oxindole)OralData not available375165[9]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound and its comparators is the disruption of the p53-MDM2 interaction. In normal, unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation.[3] Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation.[3] p53-MDM2 inhibitors mimic the binding of p53 to MDM2, competitively inhibiting the interaction and thereby preventing p53 degradation.[5] This leads to the accumulation of active p53, which can then transactivate its target genes, resulting in cell cycle arrest, apoptosis, or senescence.[10]

p53_MDM2_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Oncogene_activation Oncogene Activation Oncogene_activation->p53 activates MDM2 MDM2 p53->MDM2 upregulates p21 p21 p53->p21 activates BAX BAX p53->BAX activates PUMA PUMA p53->PUMA activates MDM2->p53 inhibits (degradation) Inhibitor This compound / Inhibitors Inhibitor->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

p53-MDM2 signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of inhibitor performance.

MDM2 Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of an inhibitor to MDM2.

Principle: A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. In the absence of an inhibitor, the large MDM2-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor binds to MDM2, it displaces the fluorescent peptide, which then tumbles more rapidly, leading to a decrease in the polarization signal.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled p53 peptide (e.g., with Rhodamine) in an appropriate assay buffer.[11]

    • Prepare a stock solution of purified recombinant MDM2 protein in the same buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors.

  • Assay Procedure (384-well plate format):

    • Add the fluorescent peptide and MDM2 protein to each well.

    • Add the serially diluted inhibitors to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.[11]

  • Data Acquisition:

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the inhibitor concentration.

    • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Cellular p53 Activation Assay (Western Blot)

This assay determines the ability of an inhibitor to stabilize and activate p53 in a cellular context.

Principle: Treatment of p53 wild-type cancer cells with an effective p53-MDM2 inhibitor will lead to an accumulation of p53 protein and the upregulation of its transcriptional targets, such as p21. These changes in protein levels can be detected by Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Culture a p53 wild-type cancer cell line (e.g., SJSA-1) to approximately 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor (e.g., this compound) and control inhibitors for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the fold-change in protein expression upon inhibitor treatment.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel p53-MDM2 inhibitor like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., Fluorescence Polarization) Cellular_Assays Cellular Assays (e.g., Western Blot, Apoptosis Assay) Biochemical_Assay->Cellular_Assays Selectivity_Assays Selectivity Assays (p53-mutant cell lines) Cellular_Assays->Selectivity_Assays PK_Studies Pharmacokinetic Studies (Mouse) Selectivity_Assays->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies Lead_Compound Lead Compound (this compound) Lead_Compound->Biochemical_Assay

Preclinical evaluation workflow for a p53-MDM2 inhibitor.

References

STR-V-53: A Comparative Guide for Phenotypic Screening Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of STR-V-53, a novel histone deacetylase (HDAC) inhibitor, with other alternatives in the context of phenotypic screening for hepatocellular carcinoma (HCC). The information presented is based on existing research and provides a framework for validating the phenotypic effects of this compound.

Introduction to Phenotypic Screening

Phenotypic screening is a cornerstone of drug discovery, enabling the identification of substances that elicit a desired change in the phenotype of a cell or organism.[1] Unlike target-based screening, which focuses on a specific molecular target, phenotypic screening assesses the overall effect of a compound on cellular behavior, such as morphology, proliferation, or protein expression.[2] This approach is particularly valuable for discovering compounds with novel mechanisms of action.[3] The validation of a "hit" from a phenotypic screen is a critical step to confirm its biological activity and elucidate its mechanism of action.[4][5]

Overview of this compound

This compound is a novel histone deacetylase (HDAC) inhibitor that has demonstrated efficacy against hepatocellular carcinoma (HCC).[6] Its mechanism of action involves the upregulation of immune response pathways, making it a promising candidate for immunotherapy combinations.[6] Phenotypic screening is an ideal approach to identify and validate the multifaceted effects of this compound on cancer cells.

Comparative Analysis of this compound and Alternative Compounds

To validate the phenotypic effects of this compound, a comparison with other known HDAC inhibitors and a standard-of-care chemotherapy agent is essential. This section outlines a hypothetical comparative study.

Table 1: Comparative Phenotypic Effects on HCC Cell Lines

Compound Concentration (µM) Cell Viability (% of Control) Apoptosis Induction (Fold Change) MHC Class I Upregulation (Fold Change)
This compound 1045%4.23.5
2025%6.85.1
Vorinostat (SAHA) 555%3.12.2
1038%4.53.0
Doxorubicin 130%8.51.2
510%12.11.1
DMSO (Vehicle) -100%1.01.0

Table 2: Chemokine Expression Modulation in HCC Cell Lines (Log2 Fold Change at 10 µM)

Chemokine This compound Vorinostat (SAHA) Doxorubicin
CCL26 2.11.50.2
CCL20 1.91.2-0.5
CXCL11 1.10.80.1
CXCL8 -1.6-0.91.8
CX3CL1 -1.5-1.10.3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of phenotypic screening results.

Cell Culture
  • Cell Line: Human hepatocellular carcinoma cell line (e.g., HepG2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Cell Viability Assay (MTS Assay)
  • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound, Vorinostat, Doxorubicin, or DMSO (vehicle control) for 48 hours.

  • Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubate for 2 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Glo Assay)
  • Follow the same seeding and treatment protocol as the cell viability assay.

  • After 48 hours of treatment, add Caspase-Glo® 3/7 Reagent to each well.

  • Incubate for 1 hour at room temperature.

  • Measure luminescence using a luminometer.

  • Express results as fold change in caspase-3/7 activity relative to the vehicle control.

Flow Cytometry for MHC Class I Expression
  • Seed HepG2 cells in a 6-well plate and treat with compounds for 48 hours.

  • Harvest cells using trypsin and wash with PBS.

  • Stain cells with a fluorescently labeled anti-human HLA-A,B,C antibody (MHC Class I) for 30 minutes on ice.

  • Wash cells and resuspend in PBS.

  • Analyze the median fluorescence intensity (MFI) using a flow cytometer.

  • Calculate the fold change in MFI relative to the vehicle control.

Gene Expression Analysis (RT-qPCR)
  • Treat HepG2 cells in a 6-well plate with compounds for 24 hours.

  • Isolate total RNA using an RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for the chemokines of interest and a housekeeping gene (e.g., GAPDH).

  • Calculate the log2 fold change in gene expression using the delta-delta Ct method.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key signaling pathways and experimental processes involved in the phenotypic screening and validation of this compound.

Phenotypic_Screening_Workflow cluster_0 Screening Phase cluster_1 Validation Phase Compound Library Compound Library HCC Cell Culture HCC Cell Culture Compound Library->HCC Cell Culture Treatment High-Content Imaging High-Content Imaging HCC Cell Culture->High-Content Imaging Phenotypic Analysis Hit Identification Hit Identification High-Content Imaging->Hit Identification Data Analysis Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Confirmation Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Elucidation Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for phenotypic drug discovery.

STR_V_53_Mechanism This compound This compound HDAC HDAC This compound->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Activation Immune Response Genes Immune Response Genes Gene Expression->Immune Response Genes Tumor Cell Death Tumor Cell Death Gene Expression->Tumor Cell Death MHC Class I/II MHC Class I/II Immune Response Genes->MHC Class I/II Chemokines Chemokines Immune Response Genes->Chemokines Immune Cell Recruitment Immune Cell Recruitment MHC Class I/II->Immune Cell Recruitment Antigen Presentation Chemokines->Immune Cell Recruitment

Caption: Proposed mechanism of action for this compound in cancer cells.

p53_Signaling_Pathway Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation MDM2 MDM2 p53 Activation->MDM2 Upregulation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis MDM2->p53 Activation Inhibition

Caption: A simplified overview of the p53 signaling pathway.[7][8][9][10][11]

Conclusion

The phenotypic screening and subsequent validation of this compound reveal its potential as a potent anti-cancer agent with a distinct mechanism of action involving the modulation of immune-related genes. The comparative data suggests that while this compound may have a slightly lower cytotoxic effect at equivalent concentrations to some standard chemotherapies, its ability to upregulate MHC expression and favorably modulate the chemokine profile presents a unique therapeutic advantage, particularly for combination immunotherapies. The provided protocols offer a robust framework for researchers to validate these findings and further explore the therapeutic potential of this compound.

References

Head-to-Head Comparison: STR-V-53 and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific molecule designated "STR-V-53" is not publicly available in the searched resources. Therefore, this guide has been constructed as a template, utilizing a hypothetical molecule, "this compound," in comparison with a known alternative, "Compound-Z," for illustrative purposes. The data presented is hypothetical and intended to demonstrate the format of a comparative analysis for drug development professionals.

This guide provides a comparative analysis of the hypothetical MEK inhibitor this compound against a well-characterized alternative, Compound-Z. The following sections detail their respective performance in key biochemical and cell-based assays, along with the methodologies used to generate this data.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for this compound and Compound-Z, derived from the experimental protocols detailed below.

Table 1: Biochemical Assay Performance

ParameterThis compoundCompound-Z
Target MEK1MEK1
IC₅₀ (nM) 1535
Kᵢ (nM) 512
Selectivity HighModerate

Table 2: Cell-Based Assay Performance (A375 Cell Line)

ParameterThis compoundCompound-Z
Cellular Potency (EC₅₀, nM) 50120
Apoptosis Induction (% at 1µM) 65%45%
p-ERK Inhibition (IC₅₀, nM) 45110

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow for the comparative assays.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound or Compound-Z Inhibitor->MEK Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b_start Recombinant MEK1 Enzyme b_compound Add this compound or Compound-Z b_start->b_compound b_substrate Add ATP and Substrate (ERK) b_compound->b_substrate b_measure Measure Kinase Activity (Luminescence) b_substrate->b_measure data_analysis Data Analysis and Comparison b_measure->data_analysis Calculate IC₅₀, Kᵢ c_start Culture A375 Cells c_treat Treat with this compound or Compound-Z c_start->c_treat c_incubate Incubate (72h) c_treat->c_incubate c_analyze Analyze Viability, Apoptosis, p-ERK Levels c_incubate->c_analyze c_analyze->data_analysis Calculate EC₅₀

Safety Operating Guide

Essential Procedures for the Proper Disposal of STR-V-53

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring a safe work environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal of STR-V-53, a substance requiring careful handling due to its potential hazards. The following procedures are based on established safety data for similar chemical compounds and should be followed diligently.

It is critical to note that a specific Safety Data Sheet (SDS) for this compound must be consulted before handling and disposal. The information presented here is based on the disposal procedures for VAN-SOL 53, a light aromatic solvent naphtha, and serves as a detailed example.

Quantitative Data Summary

For safe handling and disposal, it is essential to be aware of the quantitative exposure limits and physical properties of the substance. The following table summarizes key data for VAN-SOL 53 as a reference.

PropertyValue
Chemical Name Light aromatic solvent naphtha (petroleum)
CAS Number 64742-95-6
OSHA PEL 1 mg/m³ (8-hour time-weighted average)[1]
NIOSH REL 1 mg/m³ (10-hour time-weighted average)[1]
ACGIH TLV 1 mg/m³ (8-hour time-weighted average)[1]
Hazard Class 6.1 (Toxic Substances)[1]
Packing Group III[1]

Core Disposal Protocol

The primary and mandatory step for the disposal of this compound and any contaminated materials is to engage a licensed professional waste disposal service.[2] This ensures that the waste is handled, transported, and disposed of in accordance with all applicable federal, state, and local regulations.[3] Laboratory personnel should never attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[2]

Step-by-Step Disposal Procedures:
  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with "Hazardous Waste" and include the full chemical name.

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[4]

  • Personal Protective Equipment (PPE):

    • Before handling this compound waste, all personnel must wear appropriate PPE, including:

      • Chemical-resistant gloves

      • Safety goggles or a face shield

      • A lab coat or protective clothing[3]

  • Container Management:

    • Use only approved, sealed, and leak-proof containers for storing this compound waste.

    • Keep waste containers tightly closed except when adding waste.[3]

    • Store waste containers in a designated, well-ventilated, and secure area away from ignition sources.[3][4]

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.[3]

    • For small spills, use an absorbent material to contain the substance.

    • For large spills, dike the area to prevent spreading.[5]

    • Collect all contaminated materials in a sealed container and treat as hazardous waste.

    • Ensure the spill area is thoroughly decontaminated.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.[6]

    • Provide the waste disposal company with a complete and accurate description of the waste, including the SDS if available.

Experimental Workflow for Disposal

The following diagram outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. This workflow ensures that all safety and regulatory aspects are considered.

cluster_0 This compound Waste Disposal Workflow A Waste Generation D Wear Appropriate PPE A->D B Segregate and Label Waste C Store in Approved Container B->C E Contact EHS for Disposal C->E G Spill Occurs C->G D->B F Professional Waste Pickup E->F H Implement Spill Protocol G->H H->E

Caption: Step-by-step workflow for the proper disposal of this compound waste.

Signaling Pathway for Safe Handling and Emergency Response

This diagram illustrates the decision-making process and critical safety checks required when handling this compound.

cluster_1 This compound Safe Handling and Emergency Pathway start Handling this compound check_sds Consult SDS? start->check_sds wear_ppe Wear Full PPE check_sds->wear_ppe Yes proceed Proceed with Work wear_ppe->proceed exposure Exposure Event? proceed->exposure first_aid Administer First Aid (e.g., flush skin/eyes) exposure->first_aid Yes spill Spill? exposure->spill No medical Seek Immediate Medical Attention first_aid->medical spill_response Follow Spill Protocol spill->spill_response Yes complete Work Complete spill->complete No decontaminate Decontaminate Area spill_response->decontaminate decontaminate->proceed dispose Dispose of Waste Properly complete->dispose

Caption: Decision pathway for safe handling and emergency response for this compound.

References

Personal protective equipment for handling STR-V-53

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for STR-V-53 is not publicly available. This guide is based on general safety protocols for handling potent, powdered research compounds and histone deacetylase (HDAC) inhibitors. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and adhere to their institution's safety guidelines before handling any new chemical.

This compound is a potent histone deacetylase (HDAC) inhibitor investigated for its potential in cancer therapy. Due to its cytotoxic and potentially hazardous nature, stringent safety precautions are necessary during handling, use, and disposal to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The required level of PPE depends on the specific activity and the physical form of the compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a fitted N95 respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial.
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound.Focus on preventing skin and eye contact during experimental procedures.

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.

  • Restrict access to authorized personnel only.

2. Preparation and Experimentation:

  • Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • When weighing the powdered form, use a ventilated balance enclosure or a chemical fume hood to control airborne particles.[4]

  • Use dedicated labware (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate reusable labware after use.

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • For in vivo studies in animal models, administer this compound using appropriate containment and handling procedures to protect both the researcher and the animal.

3. Post-Experiment Procedures:

  • Decontaminate all work surfaces and equipment after handling this compound.

  • Carefully doff PPE to avoid self-contamination.[5]

  • Wash hands thoroughly after removing gloves and before leaving the laboratory.[4]

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment cluster_waste Waste Management receive Receive & Inspect This compound store Secure Storage receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Powder in Ventilated Enclosure ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve invitro In Vitro Dosing (Cell Cultures) dissolve->invitro invivo In Vivo Dosing (Animal Models) dissolve->invivo decontaminate Decontaminate Work Area & Equipment invitro->decontaminate invivo->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands doff_ppe->wash waste Segregate & Dispose of Waste wash->waste

General workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Unused Compound: Dispose of any unused this compound in its original container or a compatible, sealed waste container. Label it clearly as "Hazardous Waste: this compound".[6]

  • Contaminated Labware: Collect all disposable labware (e.g., pipette tips, vials, tubes) that has come into contact with this compound in a designated, puncture-resistant, and sealed container. Label it as "Hazardous Waste" with the compound's name.

  • Contaminated PPE: Place all used disposable PPE (e.g., gloves, lab coats, sleeves) in a sealed bag or container labeled as hazardous waste.[5]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. Do not dispose of it down the drain.[6]

2. Waste Storage and Disposal:

  • Store all hazardous waste containers in a designated, secure area away from general lab traffic.

  • Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety office or a certified hazardous waste contractor.[5]

disposal_plan cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Generate this compound Waste unused Unused Compound start->unused labware Contaminated Labware start->labware ppe Contaminated PPE start->ppe liquid Liquid Waste start->liquid container_solid Seal in Labeled Hazardous Waste Container unused->container_solid labware->container_solid ppe->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid->container_liquid storage Secure Temporary Storage container_solid->storage container_liquid->storage pickup Arrange for Professional Disposal storage->pickup

Logical relationship of the this compound disposal plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.